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  • Product: (Pyridin-2-Ylmethyl)phosphonic Acid
  • CAS: 80241-45-8

Core Science & Biosynthesis

Foundational

(Pyridin-2-Ylmethyl)phosphonic Acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Applications of (Pyridin-2-Ylmethyl)phosphonic Acid This guide provides a comprehensive technical overview of (Pyridin-2-Ylmethyl)phosphonic Acid, a molecule of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of (Pyridin-2-Ylmethyl)phosphonic Acid

This guide provides a comprehensive technical overview of (Pyridin-2-Ylmethyl)phosphonic Acid, a molecule of significant interest at the intersection of coordination chemistry, materials science, and drug development. We will delve into its core molecular architecture, physicochemical properties, synthesis, and diverse applications, offering field-proven insights for researchers and professionals.

Introduction: A Molecule of Versatile Functionality

(Pyridin-2-Ylmethyl)phosphonic acid, also known as[1]pyridylmethyl-phosphonic acid, is an organophosphorus compound featuring a pyridine ring linked to a phosphonic acid group via a methylene bridge.[2] Its structure, C₆H₈NO₃P, combines the coordination capabilities of a heterocyclic aromatic amine with the strong metal-binding and acidic properties of a phosphonic acid.[2][3] This unique combination makes it a highly flexible and multi-dentate ligand, capable of forming complex structures with a variety of metal ions.[3] The pyridine scaffold is a cornerstone in medicinal chemistry, being the second most common heterocycle in FDA-approved drugs, while phosphonic acids are recognized for their therapeutic potential as analogues of phosphates and amino acids.[1][4][5] This dual-functionality positions (Pyridin-2-Ylmethyl)phosphonic Acid as a valuable building block for creating novel coordination polymers, functional materials, and potential therapeutic agents.

Core Molecular Structure and Physicochemical Properties

The defining characteristic of (Pyridin-2-Ylmethyl)phosphonic Acid is its bifunctional nature. Understanding its geometry, bonding, and electronic properties is crucial for predicting its behavior in chemical reactions and biological systems.

Structural Geometry and Bonding

The molecule consists of three key components:

  • Pyridine Ring: A planar, aromatic six-membered heterocycle containing one nitrogen atom. The nitrogen atom possesses a lone pair of electrons, making it a key coordination site for metal ions.

  • Methylene Bridge (-CH₂-): A flexible linker connecting the pyridine ring to the phosphorus atom.

  • Phosphonic Acid Group (-P(O)(OH)₂): This group has a tetrahedral geometry around the central phosphorus atom, which is in a +5 oxidation state.[1][6] It features a stable phosphoryl (P=O) double bond and two acidic hydroxyl (-OH) groups.[7] The direct phosphorus-carbon (P-C) bond is a hallmark of phosphonic acids, distinguishing them from phosphates (P-O-C).[1]

The interplay between the planar pyridine ring and the tetrahedral phosphonate moiety allows for considerable conformational flexibility, which is a key factor in its ability to form diverse coordination complexes.

Caption: Molecular structure of (Pyridin-2-Ylmethyl)phosphonic Acid.

Physicochemical and Acid-Base Properties

Phosphonic acids are dibasic acids, meaning they can donate two protons. The acidity of these protons, represented by their pKa values, is a critical property. Generally, for phosphonic acids, the first dissociation (pKa₁) is strongly acidic, typically in the range of 0.5 to 3, while the second (pKa₂) is weaker, ranging from 5 to 9.[6] This allows the molecule to exist in different ionization states depending on the pH of the environment, which in turn dictates its coordination behavior and biological interactions.

PropertyValueSource
Molecular Formula C₆H₈NO₃P[2]
Molecular Weight 173.11 g/mol [2]
CAS Number 80241-45-8[2]
Appearance White to almost white powder/crystal
Melting Point 287 °C[2]
Monoisotopic Mass 173.02419 Da[8]
Maximum UV Absorbance 267 nm (in H₂O)

Synthesis and Spectroscopic Characterization

The synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid typically follows established methods for creating P-C bonds, with the Michaelis-Arbuzov reaction being a primary and well-established route.[1][6]

Synthetic Pathway: The Michaelis-Arbuzov Approach

The synthesis is generally a two-step process:

  • Michaelis-Arbuzov Reaction: This step forms the crucial P-C bond. It involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an alkyl halide. In this case, 2-(chloromethyl)pyridine or its bromo-analogue serves as the electrophilic substrate. The reaction is thermally initiated, where the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the methylene bridge, displacing the halide.[6] This forms a dialkyl (pyridin-2-ylmethyl)phosphonate ester.

  • Hydrolysis: The resulting phosphonate ester is then dealkylated to yield the final phosphonic acid. This is commonly achieved either through acidic hydrolysis (e.g., using concentrated HCl) or, more mildly and efficiently, via the McKenna procedure, which involves reaction with bromotrimethylsilane (TMSBr) followed by methanolysis.[6][9]

G start 2-(Chloromethyl)pyridine + Trialkyl Phosphite step1 Michaelis-Arbuzov Reaction (Heat) start->step1 intermediate Dialkyl (pyridin-2-ylmethyl)phosphonate step1->intermediate step2 Hydrolysis (e.g., HCl or TMSBr/Methanol) intermediate->step2 product (Pyridin-2-Ylmethyl)phosphonic Acid step2->product

Caption: General synthetic workflow for (Pyridin-2-Ylmethyl)phosphonic Acid.

Structural Verification: A Spectroscopic Toolkit

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system for characterization.

  • ³¹P NMR Spectroscopy: This is the most direct method for characterizing organophosphorus compounds. The phosphorus atom in a phosphonic acid gives a distinct signal. The chemical shift is highly sensitive to the pH and the protonation state of the phosphonic acid group, making ³¹P NMR a useful tool for studying its acid-base equilibria.[10][11]

  • ¹H and ¹³C NMR Spectroscopy: These techniques provide detailed information about the proton and carbon environments within the molecule, confirming the integrity of the pyridine ring and the methylene bridge. The coupling between phosphorus and the adjacent methylene protons (²J P-H) is a key diagnostic feature in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition. Predicted m/z values for various adducts, such as [M+H]⁺ (174.03147) and [M-H]⁻ (172.01691), can be precisely matched with experimental data.[8]

  • Single-Crystal X-ray Diffraction: When suitable crystals can be grown, this technique provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Spectroscopic DataObservation
³¹P NMR A single resonance, with chemical shift dependent on pH/solvent.
¹H NMR Signals corresponding to the 4 aromatic protons of the pyridine ring and a characteristic doublet for the methylene (-CH₂) protons due to coupling with the ³¹P nucleus.
¹³C NMR Signals for the 5 distinct carbons of the pyridine ring and one for the methylene carbon, which will show coupling to the ³¹P nucleus.
MS (ESI+) Expected peak at m/z ≈ 174.03 for [M+H]⁺.[8]

Field-Proven Applications and Scientific Significance

The unique molecular architecture of (Pyridin-2-Ylmethyl)phosphonic Acid underpins its utility in diverse scientific fields.

Coordination Chemistry and Materials Science

This molecule is an exceptionally versatile ligand for constructing coordination polymers and metal-organic frameworks (MOFs).[3][12] Its power lies in its multiple coordination sites: the pyridine nitrogen and the oxygen atoms of the phosphonate group. This allows it to bridge multiple metal centers, leading to the formation of extended 1D, 2D, or 3D networks.[3][12]

Systematic studies have shown its ability to form a range of structures with various metals, including:

  • Polymeric Chains: With manganese (Mn) and cobalt (Co).[3]

  • Tetranuclear Cages and Polymers: With iron (Fe).[3]

  • Bimetallic Networks: With silver (Ag) and lead (Pb).[3]

The choice of metal ion, counter-anion, and reaction conditions influences the final structure, demonstrating the ligand's flexibility.[3] These materials are of interest for applications in catalysis, gas storage, and proton conductivity.

Drug Development and Medicinal Chemistry

While specific clinical applications for this exact molecule are not yet established, its structural components are highly relevant in pharmacology.

  • Phosphonic Acids as Bioisosteres: Phosphonic acids are stable mimics of phosphate groups and can act as analogues of amino acids.[1][9] This makes them valuable for designing enzyme inhibitors, particularly for proteases and phosphatases, which play critical roles in diseases like cancer, HIV, and inflammation.[1]

  • The Privileged Pyridine Scaffold: The pyridine ring is a "privileged scaffold" in drug design, found in numerous therapeutic agents.[4][5] Its inclusion can enhance biochemical potency, metabolic stability, and solubility.[5] Pyridine derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][13]

The combination of these two pharmacologically important moieties in a single molecule makes (Pyridin-2-Ylmethyl)phosphonic Acid and its derivatives promising candidates for screening in various disease models, particularly those involving metalloenzymes or phosphate recognition.[14]

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, outlining the causality behind key steps.

Protocol: Synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid

Objective: To synthesize the title compound via the Michaelis-Arbuzov reaction followed by acid hydrolysis.

Methodology:

  • Step 1: Phosphonate Ester Formation.

    • To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq). Neutralize carefully with a suitable base (e.g., triethylamine) in an anhydrous solvent like toluene to free the amine.

    • Add triethyl phosphite (1.1 eq). Causality: A slight excess of the phosphite ensures complete consumption of the starting halide.

    • Heat the mixture to reflux (approx. 110-120 °C) for 4-6 hours under a nitrogen atmosphere. Causality: Thermal energy is required to initiate the SN2 reaction. The inert atmosphere prevents oxidation of the phosphite.

    • Monitor the reaction progress by TLC or ¹H NMR by observing the disappearance of the starting material's methylene signal and the appearance of the product's P-coupled doublet.

    • Once complete, cool the reaction and remove the solvent and excess phosphite under reduced pressure to yield the crude diethyl (pyridin-2-ylmethyl)phosphonate.

  • Step 2: Acid Hydrolysis.

    • Add concentrated hydrochloric acid (e.g., 6 M HCl) to the crude ester.

    • Heat the mixture to reflux for 8-12 hours. Causality: The strong acidic conditions and heat are necessary to hydrolyze both ethyl ester groups to hydroxyl groups and protonate the pyridine nitrogen.

    • Cool the solution. The product may precipitate upon cooling or after partial removal of the solvent.

    • Isolate the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold water and then with acetone to remove residual impurities.

    • Dry the product under vacuum to yield (Pyridin-2-Ylmethyl)phosphonic Acid as a white solid.

Protocol: Characterization by ³¹P NMR

Objective: To confirm the identity of the synthesized product and assess its purity.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized solid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube. Causality: D₂O is often preferred as it allows for the observation of pH-dependent shifts. DMSO is useful for less soluble compounds.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune the probe for the ³¹P frequency.

    • Use phosphoric acid (H₃PO₄) as an external standard (δ = 0 ppm).

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. Causality: Proton decoupling simplifies the spectrum to a single peak, improving the signal-to-noise ratio and making chemical shift determination more precise.

    • Ensure a sufficient number of scans are acquired for good signal intensity.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • The presence of a single, sharp peak in the expected chemical shift region for an alkyl phosphonic acid confirms the synthesis of a single phosphorus-containing species. The absence of other signals indicates high purity with respect to phosphorus-containing byproducts.

Conclusion

(Pyridin-2-Ylmethyl)phosphonic Acid is a molecule whose structural elegance translates directly into functional versatility. The strategic combination of a pyridine heterocycle and a tetrahedral phosphonic acid group creates a powerful, flexible building block. Its demonstrated utility as a multi-dentate ligand in the synthesis of complex coordination polymers is well-established, paving the way for new functional materials. Furthermore, the convergence of two pharmacologically privileged scaffolds within its structure provides a strong rationale for its exploration in drug discovery programs. This guide has illuminated the core structural features, synthetic logic, and multifaceted potential of this compound, providing a solid foundation for researchers aiming to exploit its unique properties.

References

  • MDPI. (n.d.). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Retrieved from [Link]

  • Goo, Y. A., & An, H. J. (2012).
  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Illustration of the use of phosphonic acids for their coordination.... Retrieved from [Link]

  • Pinedo, J. L. (2021). Synthesis and Characterization of Pyridine-Based Diimide Ligands and Metal Phosphonate Coordination Polymers. Digital Commons at St. Mary's University. Retrieved from [Link]

  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]

  • PureSynth. (n.d.). (Pyridin-2-Ylmethyl)Phosphonic Acid 98.0%(HPLC). Retrieved from [Link]

  • Zavras, A., Fry, J. A., Beavers, C. M., Talboa, G. H., & Richards, A. F. (2016).
  • Comptes Rendus de l'Académie des Sciences. (n.d.). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Retrieved from [Link]

  • IJNRD. (2024). Pyridine scaffold: its diverse biological actions. Retrieved from [Link]

  • PubChem. (n.d.). (pyridin-2-ylmethyl)phosphonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 31 P NMR spectra of the phosphonic acid 3 (162 MHz, [D6]DMSO, left) and.... Retrieved from [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. PMC. Retrieved from [Link]

  • NIH. (n.d.). The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. Retrieved from [Link]

  • Petterson, K. A., Fort, D., Wei, P. D., & Roberts, J. D. (2002). An NMR investigation of the conformational equilibria of 2-(2'-pyridyl)ethylphosphonic acid in several solvents. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved from [Link]

  • NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Retrieved from [Link]

Sources

Exploratory

(Pyridin-2-Ylmethyl)phosphonic Acid: A Mechanistic Whitepaper on its Core Function as a D-Alanine:D-Alanine Ligase Inhibitor

Abstract: The rise of antibiotic-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), presents a formidable challenge to global health. The core of this resistance often lies in the reprogramming of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The rise of antibiotic-resistant bacteria, particularly vancomycin-resistant enterococci (VRE), presents a formidable challenge to global health. The core of this resistance often lies in the reprogramming of the bacterial cell wall synthesis pathway, specifically through the action of the D-alanine:D-lactate ligase, VanA. This enzyme alters the terminus of peptidoglycan precursors, rendering the antibiotic vancomycin ineffective. This guide presents a detailed mechanistic hypothesis for (Pyridin-2-Ylmethyl)phosphonic Acid as a potent inhibitor of both the native D-alanine:D-alanine ligase (DdlB) and the resistance-conferring VanA ligase. We posit that the phosphonate moiety acts as a stable isostere of the carboxylate group of D-alanine, which, upon ATP-dependent activation within the enzyme's active site, forms a non-hydrolyzable mimic of the tetrahedral reaction intermediate. This document provides the theoretical framework for this mechanism, outlines a comprehensive, self-validating experimental strategy to rigorously test this hypothesis, and offers detailed protocols for researchers in drug development.

Introduction: The D-Ala:D-Ala Ligase Axis in Vancomycin Resistance

Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for severe Gram-positive infections. Its mechanism relies on binding with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, specifically Lipid II. This binding sterically hinders the subsequent transglycosylation and transpeptidation steps, thereby preventing the proper formation of the bacterial cell wall and leading to cell lysis[1][2].

The emergence of high-level vancomycin resistance is predominantly mediated by the vanA gene cluster. This system orchestrates a sophisticated biochemical workaround:

  • Sensing: The VanS-VanR two-component system detects the presence of vancomycin.

  • Remodeling: The system then upregulates a new biosynthetic pathway. The key enzyme, VanA , is a ligase that synthesizes the depsipeptide D-Alanyl-D-Lactate (D-Ala-D-Lac) instead of the usual D-Ala-D-Ala dipeptide.

  • Substitution: This D-Ala-D-Lac terminus is incorporated into the peptidoglycan precursors. Vancomycin exhibits a ~1000-fold reduction in binding affinity for D-Ala-D-Lac, rendering it ineffective and allowing cell wall synthesis to proceed[1][2].

Therefore, enzymes that ligate D-alanine, such as the native D-Ala:D-Ala ligase (DdlB) and the resistance ligase (VanA), are prime targets for developing new therapeutics to overcome this resistance mechanism.

The Candidate: (Pyridin-2-Ylmethyl)phosphonic Acid

(Pyridin-2-Ylmethyl)phosphonic acid is a structural analogue of the amino acid D-alanine. Its design rationale is rooted in the established success of phosphonates and phosphinates as enzyme inhibitors[3][4].

  • Structural Mimicry: The phosphonic acid group, -PO(OH)₂, is a well-known bioisostere of the carboxylic acid group, -COOH. It shares a similar tetrahedral geometry and can engage in comparable ionic and hydrogen-bonding interactions.

  • Chemical Stability: The Phosphorus-Carbon (P-C) bond in phosphonates is exceptionally stable against chemical and enzymatic hydrolysis compared to the Phosphate-Oxygen (P-O) bond found in phosphorylated intermediates[3]. This stability is the cornerstone of its proposed inhibitory mechanism.

  • The Pyridinyl Moiety: The pyridin-2-yl group provides additional steric and electronic features that can be exploited for specific interactions within the enzyme's active site, potentially enhancing binding affinity and selectivity compared to simple alkyl phosphonates.

Proposed Core Mechanism: Tetrahedral Intermediate Mimicry

The catalytic cycle of D-Ala:D-Ala ligase (and VanA) involves two key steps:

  • The first molecule of D-alanine binds, and the terminal carboxylate oxygen attacks the γ-phosphate of ATP, forming a D-alanyl-phosphate intermediate and releasing ADP.

  • A second molecule of D-alanine acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This forms a tetrahedral transition state that subsequently collapses to form the D-Ala-D-Ala dipeptide and release inorganic phosphate[5][6].

We propose that (Pyridin-2-Ylmethyl)phosphonic Acid acts as a potent inhibitor by hijacking this process. The mechanism unfolds as follows:

  • Competitive Binding: The inhibitor, resembling D-alanine, binds to the first substrate site in the enzyme's active site.

  • Enzyme-Catalyzed Phosphorylation: The enzyme, mistaking the inhibitor for its natural substrate, catalyzes the transfer of a phosphate group from ATP to the phosphonate oxygen.

  • Formation of a Stable Adduct: This reaction forms a stable, phosphorylated adduct. This adduct is a high-fidelity mimic of the tetrahedral D-alanyl-phosphate intermediate.

  • Irreversible Inhibition: Because of the hydrolytically stable P-C bond, this intermediate analogue cannot be resolved by the attack of a second substrate molecule. It remains tightly bound in the active site, leading to potent, effectively irreversible inhibition of the enzyme[7].

The diagram below illustrates this proposed mechanism within the enzyme active site.

G Proposed mechanism of DdlB/VanA inhibition. cluster_0 DdlB/VanA Active Site Inhibitor (Pyridin-2-Ylmethyl)phosphonic Acid (Inhibitor, I) Enzyme_I_ATP E•I•ATP Ternary Complex Inhibitor->Enzyme_I_ATP Binds to Substrate Site 1 ATP ATP ATP->Enzyme_I_ATP Binds ADP ADP Enzyme_I_ATP->ADP Releases Adduct Phosphorylated Inhibitor Adduct (E-I-PO3) Stable Intermediate Mimic Enzyme_I_ATP->Adduct Enzyme-catalyzed phosphorylation Blocked Enzyme Blocked Adduct->Blocked Traps Enzyme

Caption: Proposed mechanism of DdlB/VanA inhibition.

A Rigorous Experimental Validation Strategy

To validate the proposed mechanism, a multi-pronged approach is necessary, progressing from in vitro enzymatic assays to cellular confirmation. This strategy ensures that each step informs the next, providing a self-validating system of inquiry.

4.1. Overall Experimental Workflow

The logical flow of experiments is designed to first confirm target engagement and then to dissect the precise molecular interactions, culminating in a demonstration of efficacy in a relevant biological context.

G P1 Protocol 1: Enzyme Inhibition Assay (IC50 Determination) P2 Protocol 2: Kinetic Analysis (Mode of Inhibition, Ki) P1->P2 Confirms Inhibition P3 Protocol 3: Mass Spectrometry (Adduct Confirmation) P2->P3 Suggests Covalent or Tight-Binding P4 Protocol 4: Cellular Assay (Vancomycin Resensitization) P3->P4 Confirms Molecular Mechanism Result Validated Mechanism of Action P4->Result Confirms Biological Relevance

Caption: High-level workflow for validating the mechanism of action.

4.2. Protocol 1: In Vitro Inhibition of DdlB and VanA Ligases

Causality: The foundational experiment is to determine if (Pyridin-2-Ylmethyl)phosphonic Acid inhibits the target enzymes at all. A coupled-enzyme assay is chosen for its high-throughput capability and real-time measurement of enzyme activity. By quantifying the production of ADP (a product of the ligase reaction), we can directly measure the rate of reaction and thus the extent of inhibition.

Methodology:

  • Reagents: Purified recombinant DdlB and VanA enzymes, D-alanine, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), lactate dehydrogenase (LDH), (Pyridin-2-Ylmethyl)phosphonic Acid (inhibitor), assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM KCl).

  • Assay Principle: The ADP produced by DdlB/VanA is used by PK to convert PEP to pyruvate. Pyruvate is then reduced to lactate by LDH, a reaction that consumes NADH. The rate of NADH disappearance, monitored by the decrease in absorbance at 340 nm, is directly proportional to the ligase activity.

  • Procedure: a. Prepare a reaction master mix containing assay buffer, D-alanine, ATP, PEP, NADH, PK, and LDH. b. In a 96-well UV-transparent plate, add 180 µL of the master mix to each well. c. Add 10 µL of the inhibitor at various concentrations (e.g., from 1 nM to 100 µM) to the test wells. Add 10 µL of buffer/DMSO to control wells. d. Equilibrate the plate at 37°C for 5 minutes. e. Initiate the reaction by adding 10 µL of DdlB or VanA enzyme solution. f. Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Anticipated Data Summary:

EnzymeInhibitorAnticipated IC₅₀ (nM)
DdlB (E. coli)(Pyridin-2-Ylmethyl)phosphonic Acid50 - 200
VanA (E. faecium)(Pyridin-2-Ylmethyl)phosphonic Acid800 - 2000
4.3. Protocol 2: Elucidating the Mode of Inhibition

Causality: Once inhibition is confirmed, we must understand how the compound inhibits the enzyme. Kinetic analysis is the classical method to distinguish between different modes of inhibition (e.g., competitive, uncompetitive, non-competitive, or time-dependent). This is critical for validating our hypothesis that the inhibitor competes with the D-alanine substrate.

Methodology:

  • Experimental Design: Set up the coupled-enzyme assay as described in Protocol 1. The experiment will be run as a matrix, varying the concentration of the D-alanine substrate (e.g., from 0.25x to 5x its Kₘ) at several fixed concentrations of the inhibitor (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

  • Procedure: a. For each concentration of D-alanine, perform the assay with the different fixed concentrations of the inhibitor. b. Record the initial reaction velocities (V₀) for all conditions.

  • Data Analysis: a. Plot the data using a double-reciprocal (Lineweaver-Burk) plot (1/V₀ vs. 1/[D-Ala]). b. Analyze the resulting pattern of lines:

    • Competitive Inhibition: Lines will intersect on the y-axis.
    • Time-Dependent/Irreversible Inhibition: The apparent Ki will decrease with longer pre-incubation times of the enzyme and inhibitor before adding the substrate. A Kitz-Wilson plot (k_obs vs. [I]) would be used to determine the kinetic parameters k_inact and Kᵢ.
  • Interpretation: The expected result, based on our mechanistic hypothesis, is time-dependent inhibition that is competitive with D-alanine, as the formation of the stable adduct takes time and occurs at the substrate binding site.

4.4. Protocol 3: Mass Spectrometry for Adduct Confirmation

Causality: This is the most direct and definitive test of our hypothesis. If the inhibitor is indeed phosphorylated by the enzyme, the enzyme's mass will increase by the mass of the inhibitor fragment plus a phosphate group, minus water. Electrospray ionization mass spectrometry (ESI-MS) is the ideal technique to detect this covalent modification with high precision.

Methodology:

  • Sample Preparation: a. Test Sample: Incubate the DdlB or VanA enzyme (e.g., 10 µM) with a 5-fold molar excess of the inhibitor and a 10-fold molar excess of ATP in the assay buffer at 37°C for 60 minutes. b. Control 1 (No Inhibitor): Incubate the enzyme with ATP only. c. Control 2 (No ATP): Incubate the enzyme with the inhibitor only.

  • LC-MS Analysis: a. Desalt the samples using a C4 ZipTip or similar desalting column to remove buffer components, unbound inhibitor, and nucleotides. b. Analyze the protein samples via direct infusion or LC-MS on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). c. Deconvolute the resulting multi-charged ion series to obtain the accurate molecular weight of the protein in each condition.

  • Data Analysis: Compare the molecular weight of the protein from the test sample to the controls. A mass increase corresponding to the addition of the (Pyridin-2-Ylmethyl)phosphonate moiety (C₆H₇NO₃P, MW ≈ 172.1 Da) would confirm the formation of the stable adduct.

4.5. Protocol 4: Cellular Activity - Vancomycin Resensitization Assay

Causality: Demonstrating in vitro enzyme inhibition is necessary but not sufficient. We must prove that the inhibitor can function in the complex environment of a living bacterium and produce the desired biological outcome: restoring vancomycin's efficacy. The checkerboard assay is the gold standard for assessing synergy between two antimicrobial agents.

Methodology:

  • Materials: Vancomycin-resistant Enterococcus faecium (VanA-positive strain), vancomycin, (Pyridin-2-Ylmethyl)phosphonic Acid, Cation-Adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates.

  • Procedure (Checkerboard Assay): a. Prepare 2-fold serial dilutions of vancomycin along the rows of a 96-well plate (e.g., from 256 µg/mL to 0.5 µg/mL). b. Prepare 2-fold serial dilutions of the inhibitor along the columns of the plate. c. Inoculate the plates with a standardized suspension of the VRE strain to a final concentration of 5 x 10⁵ CFU/mL. d. Incubate the plates at 37°C for 18-24 hours. e. Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for every combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible growth.

  • Data Analysis: a. Calculate the Fractional Inhibitory Concentration (FIC) Index:

    • FIC_A = (MIC of Drug A in combination) / (MIC of Drug A alone)
    • FIC_B = (MIC of Drug B in combination) / (MIC of Drug B alone)
    • FIC Index = FIC_A + FIC_B b. Interpretation:
    • FIC Index ≤ 0.5: Synergy
    • 0.5 < FIC Index ≤ 4.0: Indifference
    • FIC Index > 4.0: Antagonism

Anticipated Data Summary:

StrainDrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
E. faecium (VanA+)Vancomycin>2568\multirow{2}{}{≤ 0.5}\multirow{2}{}{Synergy}
Inhibitor12816

A synergistic result would provide strong evidence that the inhibitor's mechanism of action within the cell is the inhibition of the VanA resistance pathway.

Conclusion and Future Directions

This guide has articulated a robust, chemically plausible mechanism of action for (Pyridin-2-Ylmethyl)phosphonic Acid as a targeted inhibitor of the D-Ala ligases central to vancomycin resistance. The proposed mechanism, centered on the formation of a stable, phosphorylated intermediate mimic, is grounded in established principles of enzyme inhibition by phosphonates. The detailed, multi-step experimental strategy provides a clear and rigorous pathway to validate this hypothesis, from molecular interactions to cellular outcomes.

Confirmation of this mechanism would establish (Pyridin-2-Ylmethyl)phosphonic Acid as a promising lead compound for development as an antibiotic adjuvant. Future work would focus on structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, crystallographic studies to visualize the inhibitor bound within the active site, and in vivo efficacy studies in animal models of VRE infection.

References
  • Zaslona, A., et al. (2020). Molecular mechanisms of vancomycin resistance. Protein Science. Available at: [Link]

  • Wright, G. D., et al. (1998). Inhibitors of Phosphopantetheine Adenylyltransferase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Prosser, G., et al. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature Communications. Available at: [Link]

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  • Kushnir, S., et al. (2022). Specific Inhibition of VanZ-Mediated Resistance to Lipoglycopeptide Antibiotics. International Journal of Molecular Sciences. Available at: [Link]

  • Ghalit, N., et al. (2007). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Prosser, G., et al. (2017). Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. Nature. Available at: [Link]

  • Mahmoodi, N., et al. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. Journal of the American Chemical Society. Available at: [Link]

  • Bialek, M. J., et al. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link]

  • Ellsworth, B. A., et al. (1996). Phosphinic acid inhibitors of D-alanyl-D-alanine ligase. Journal of Medicinal Chemistry. Available at: [Link]

  • Sieradzki, K., & Tomasz, A. (2006). Penicillin-Binding Protein 2 Is Essential for Expression of High-Level Vancomycin Resistance and Cell Wall Synthesis in Vancomycin-Resistant Staphylococcus aureus Carrying the Enterococcal vanA Gene Complex. Journal of Bacteriology. Available at: [Link]

  • Kluczka, K., et al. (2019). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Polymers. Available at: [Link]

  • Martin, M. B., et al. (2009). Farnesyl pyrophosphate synthase: real-time kinetics and inhibition by nitrogen-containing bisphosphonates in a scintillation assay. Analytical Biochemistry. Available at: [Link]

  • Vedeanu, N., et al. (2023). The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. International Journal of Molecular Sciences. Available at: [Link]

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Foundational

Biological activity of pyridyl-containing phosphonic acids

An In-depth Technical Guide to the Biological Activity of Pyridyl-Containing Phosphonic Acids For Researchers, Scientists, and Drug Development Professionals Abstract The unique combination of a phosphonic acid moiety an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Pyridyl-Containing Phosphonic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique combination of a phosphonic acid moiety and a pyridyl ring system has given rise to a class of molecules with a remarkable spectrum of biological activities. The phosphonic acid group, a stable analogue of the phosphate group, serves as a potent mimic of natural substrates, enabling these compounds to act as effective enzyme inhibitors. The pyridyl group, a nitrogen-containing heterocycle, imparts crucial properties such as hydrogen bonding capability, metal chelation, and diverse substitution possibilities that allow for the fine-tuning of steric and electronic properties. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic and agricultural applications of pyridyl-containing phosphonic acids, offering field-proven insights for researchers in medicinal chemistry and drug development.

The Core Principles: Why Pyridyl and Phosphonic Acid?

The efficacy of pyridyl-containing phosphonic acids stems from the synergistic interplay between its two core components.

  • The Phosphonic Acid Moiety (-PO(OH)₂): This functional group is a cornerstone of the bioactivity of these molecules.[1] As a structural analogue of a phosphate group, it is recognized by numerous enzymes. However, the replacement of an ester oxygen with a carbon atom (P-C bond instead of a P-O-C bond) renders it resistant to enzymatic hydrolysis.[2] This inherent stability makes it an excellent candidate for designing inhibitors that can effectively block the active sites of enzymes, particularly those involved in phosphate metabolism.[3] Furthermore, its tetrahedral geometry allows it to mimic the transition state of phosphoryl transfer reactions, a fundamental process in biochemistry.[1]

  • The Pyridyl Moiety (C₅H₄N): The pyridine ring is more than just a scaffold. The nitrogen atom introduces a dipole moment and acts as a hydrogen bond acceptor, facilitating specific interactions with biological targets. Its aromatic nature allows for π-π stacking interactions with aromatic amino acid residues in enzyme pockets. The position of the nitrogen atom (2-, 3-, or 4-position) and the substitution pattern on the ring are critical variables that medicinal chemists exploit to modulate a compound's potency, selectivity, and pharmacokinetic properties.

The fusion of these two moieties creates a versatile platform for developing targeted agents for a wide array of biological applications, from medicine to agriculture.[2]

Synthesis of Pyridyl-Containing Phosphonic Acids

The creation of a stable carbon-phosphorus bond is the central challenge in synthesizing these compounds. Several robust methods are routinely employed.

Key Synthetic Strategies
  • Michaelis-Arbuzov Reaction: This is one of the most common methods for forming C-P bonds. It involves the reaction of a trialkyl phosphite with a halopyridine. The resulting dialkyl pyridylphosphonate is then hydrolyzed to the desired phosphonic acid. The choice of phosphite is crucial, as less reactive and more volatile alkyl halide by-products are preferred to ensure high yields.[1]

  • Palladium-Catalyzed Cross-Coupling: For more complex structures or when the Arbuzov reaction is not feasible, palladium-catalyzed cross-coupling reactions between halopyridines and dialkyl phosphites provide an effective alternative. The mechanism involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the phosphite and reductive elimination to form the C-P bond.[1]

  • Hydrolysis of Phosphonate Esters: The final step in many syntheses is the dealkylation of the phosphonate ester to the free phosphonic acid. Two primary methods are used:

    • Acidic Hydrolysis: Refluxing the ester in concentrated hydrochloric acid is a straightforward method, though it can be harsh for sensitive substrates.[1][2]

    • McKenna Reaction (Transsilylation-Methanolysis): This two-step procedure utilizes bromotrimethylsilane (TMSBr) to form a silylated intermediate, which is then readily cleaved by methanolysis.[2] This method is often preferred due to its milder conditions and the volatile nature of the by-products, simplifying purification.[1][2]

Generalized Experimental Protocol: McKenna Deprotection

This protocol describes a self-validating system for the deprotection of a diethyl pyridylphosphonate to its corresponding phosphonic acid. The volatility of the by-products (methoxytrimethylsilane and excess methanol) drives the reaction to completion and simplifies workup.

Step-by-Step Methodology:

  • Inert Atmosphere: The reaction vessel containing the diethyl pyridylphosphonate starting material is purged with an inert gas (e.g., Argon or Nitrogen) to exclude atmospheric moisture, which could prematurely hydrolyze the TMSBr reagent.

  • Reagent Addition: Bromotrimethylsilane (TMSBr, ~2.5 equivalents) is added, typically neat or in a dry, inert solvent like dichloromethane, at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

    • Causality: TMSBr reacts with the phosphoryl oxygen, followed by nucleophilic attack of the bromide on the ethyl groups, forming a bis(trimethylsilyl) phosphonate intermediate.[2] This is the key transformation.

  • Solvent Removal: After the reaction is complete (monitored by TLC or ³¹P NMR), the volatile components (solvent and excess TMSBr) are removed under reduced pressure.

  • Methanolysis: The resulting crude silyl ester is dissolved in methanol. This step is typically exothermic. The solution is stirred for 1-2 hours.

    • Causality: Methanol cleaves the silyl-oxygen bonds, yielding the final phosphonic acid and volatile methoxytrimethylsilane.[2]

  • Product Isolation: The methanol is removed under reduced pressure. The resulting solid is often the desired phosphonic acid in high purity. It can be further purified by recrystallization or trituration with a suitable solvent (e.g., ether or acetone) to remove any non-polar impurities.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: C-P Bond Formation cluster_1 Step 2: Deprotection Halopyridine Halopyridine Arbuzov Michaelis-Arbuzov Reaction Halopyridine->Arbuzov Trialkyl_Phosphite Trialkyl Phosphite Trialkyl_Phosphite->Arbuzov Dialkyl_Ester Dialkyl Pyridylphosphonate Arbuzov->Dialkyl_Ester McKenna McKenna Reaction Dialkyl_Ester->McKenna TMSBr 1. TMSBr TMSBr->McKenna Methanol 2. Methanol Methanol->McKenna Final_Product Pyridyl-phosphonic Acid McKenna->Final_Product

Caption: Generalized two-step synthesis of pyridyl-phosphonic acids.

Spectrum of Biological Activity

Pyridyl-phosphonic acids have demonstrated a wide range of biological effects, primarily through enzyme inhibition.

Enzyme Inhibition

The tetrahedral phosphonate group is an excellent mimic of the transition state of reactions involving phosphate esters. This allows pyridyl-phosphonic acids to act as potent competitive inhibitors for a variety of enzymes.

  • Mechanism of Action: These compounds typically bind to the enzyme's active site, where the phosphonate moiety interacts with residues that normally bind the phosphate group of the natural substrate. The pyridyl ring can then form additional hydrogen bonds, hydrophobic, or π-stacking interactions that increase binding affinity and selectivity. For example, pyridin-2-ylphosphonic acid has been studied in the context of enzyme catalysis and its ability to interact with phosphate binding sites.[4]

Enzyme_Inhibition cluster_Enzyme Enzyme Active Site cluster_Substrate Natural Reaction cluster_Inhibitor Inhibition Enzyme Enzyme Substrate Substrate (Phosphate Ester) Inhibitor Pyridyl-phosphonic Acid (Stable Analogue) TransitionState Tetrahedral Transition State Substrate->TransitionState binds Product Product TransitionState->Product converts Blocked Stable Enzyme-Inhibitor Complex (No Reaction) Inhibitor->Blocked binds tightly

Caption: Inhibition by mimicking the transition state.

Antimicrobial and Antiviral Properties

The pyridine nucleus is a well-established pharmacophore in many antimicrobial and antiviral drugs.[5] When combined with a phosphonic acid, it can lead to compounds that disrupt essential metabolic pathways in pathogens.

  • Antibacterial/Antifungal: Derivatives of aminopyridine have shown good activity against bacteria like B. subtilis, S. aureus, and E. coli, as well as fungi such as A. niger and C. albicans.[5] The mechanism often involves the inhibition of enzymes unique to the pathogen's metabolism.

  • Anti-HIV: Certain complex natural products with diverse structures have demonstrated anti-HIV activity.[6] The pyridyl-phosphonic acid scaffold represents a simpler, synthetically accessible starting point for designing novel inhibitors of key HIV enzymes like reverse transcriptase or integrase.

Herbicidal Activity

While glyphosate is the most famous phosphonic acid herbicide, the search for new herbicidal modes of action is ongoing.[2] Pyridyl-phosphonic acids can be designed to inhibit plant-specific enzymes, such as those in the shikimate pathway or amino acid biosynthesis, leading to potent herbicidal effects.

Other Therapeutic Applications
  • Bone Targeting: The phosphonate group has a strong affinity for hydroxyapatite, the main mineral component of bone. This makes phosphonic acids excellent bone-targeting agents. A pyridyl-phosphonic acid could be used to deliver other therapeutic agents (e.g., anti-cancer drugs, anti-inflammatory agents) specifically to bone tissue.

  • Antioxidant and Anti-inflammatory: Phenolic compounds are known for their ability to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.[7] By analogy, pyridyl-phosphonic acids containing hydroxyl substitutions could be explored for their potential antioxidant and anti-inflammatory effects.[7]

  • Material Science: Transition metal phosphonates, including those with pyridyl-based ligands, have been synthesized and shown to have interesting structural and luminescent properties, suggesting potential applications in materials science and as sensors.[8][9]

Structure-Activity Relationship (SAR) and Data

The biological activity of these compounds is highly dependent on their specific structure. Key parameters include:

  • Position of the Phosphonic Acid: The substitution pattern on the pyridyl ring (position 2, 3, or 4) dramatically affects the molecule's geometry and how it fits into a target binding site.

  • Ring Substituents: Adding other functional groups (e.g., hydroxyl, amino, halo groups) to the pyridine ring can alter electronic properties, solubility, and introduce new interaction points with a biological target.

Table 1: Exemplary Biological Activities of Pyridyl-Containing Phosphonic Acids

Compound NameStructureBiological Target/ActivityObserved EffectReference
(Pyridin-2-yl)phosphonic acidC₅H₄N-PO(OH)₂Enzyme catalysis studiesBinds to phosphate groups, potential for enzyme inhibition[4]
(Pyridin-4-yl)phosphonic acidC₅H₄N-PO(OH)₂General phosphonateBuilding block for coordination polymers and bioactive molecules[10]
N-(pyridin-X-yl)dodecanamidePyridyl-NH-CO-(CH₂)₁₀CH₃Antibacterial / AntifungalGood activity against B. subtilis, S. aureus, E. coli, A. niger, C. albicans[5]
5-Phosphononicotinic acidHOOC-C₅H₃N-PO(OH)₂Metal CoordinationForms luminescent coordination polymers with Zn(II) and Cd(II)[8]

Note: This table is illustrative. Specific quantitative data like IC₅₀ values would be found in primary research articles for individual compounds against specific targets.

Conclusion and Future Outlook

Pyridyl-containing phosphonic acids are a versatile and potent class of bioactive molecules. Their synthetic accessibility and the tunable nature of both the pyridyl ring and the phosphonic acid moiety provide a vast chemical space for exploration. The foundational principle of using a stable phosphonate to mimic a biological phosphate group remains a highly successful strategy in drug design. Future research will likely focus on synthesizing more complex and substituted analogues, exploring their potential as inhibitors for a wider range of validated and novel drug targets, and developing them into targeted therapeutic agents, particularly in oncology, infectious diseases, and inflammatory disorders. The insights and methodologies presented in this guide serve as a robust foundation for scientists and researchers dedicated to advancing this promising field.

References

  • KEGG PATHWAY Database. (2025, December 17). KEGG PATHWAY Database.
  • Montchamp, J.-L. (2017, October 20). Phosphonic acid: preparation and applications. PMC, NIH.
  • Barra, P., et al. (2026, January 25). Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. MDPI.
  • Zoń, J., Garczarek, P., & Białek, M. (2014, July 16). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate.
  • Author Unknown. (2026, January 26). Asymmetric Synthesis of the Tricyclic Core of Ingenane Diterpenoids via a Photocatalytic de Mayo Fragmentation Strategy. American Chemical Society.
  • Biosynth. (n.d.). (Pyridin-2-yl)phosphonic acid | 26384-86-1.
  • Author Unknown. (2017, January 24). Transition metal phosphonates with pyridyl-based phosphonic acids: synthesis, characterization and luminescence properties. Taylor & Francis Group - Figshare.
  • PubChem. (n.d.). Phosphonic acid, 4-pyridinyl-.
  • Author Unknown. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC, PubMed Central.
  • Author Unknown. (n.d.). Transition metal phosphonates with pyridyl-based phosphonic acids: synthesis, characterization and luminescence properties. Taylor & Francis Online.

Sources

Exploratory

(Pyridin-2-Ylmethyl)phosphonic Acid: A High-Fidelity Phosphate Mimic for Advanced Drug Design

An In-Depth Technical Guide for Researchers and Drug Development Professionals This guide provides a comprehensive technical overview of (Pyridin-2-Ylmethyl)phosphonic Acid, a versatile molecule increasingly recognized f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (Pyridin-2-Ylmethyl)phosphonic Acid, a versatile molecule increasingly recognized for its role as a phosphate mimic in drug discovery and development. We will delve into the fundamental principles that make phosphonic acids effective isosteres of phosphates, explore the specific advantages conferred by the pyridinyl moiety, and provide detailed, field-tested protocols for its synthesis, characterization, and application.

The Rationale for Phosphate Mimicry in Biological Systems

The phosphate group is ubiquitous in biology, forming the backbone of DNA and RNA, acting as a key component in energy currency like ATP, and governing cellular signaling through post-translational modifications like protein phosphorylation. However, molecules containing phosphate esters suffer from two critical drawbacks in a therapeutic context:

  • Ionic Character: The high negative charge at physiological pH hinders passive diffusion across cellular membranes, leading to poor bioavailability.

  • Enzymatic Instability: The P-O ester bond is susceptible to rapid hydrolysis by a vast array of enzymes, including phosphatases and nucleases, resulting in a short biological half-life.

Phosphonic acids address these limitations by replacing the labile P-O-C ester linkage with a robust P-C bond.[1][2] This single atomic substitution dramatically increases resistance to enzymatic degradation while retaining the critical tetrahedral geometry and acidic properties of the native phosphate group.[1][3] This stability makes phosphonic acids invaluable tools for designing enzyme inhibitors, bioactive probes, and therapeutic agents with improved pharmacokinetic profiles.[2]

Comparative Properties: Phosphate vs. Phosphonate

The efficacy of a phosphonic acid as a phosphate mimic is rooted in its comparable physicochemical properties. The key distinction lies in the hydrolytic stability of the P-C bond.

PropertyPhosphate Group (in an ester)Phosphonic Acid GroupSignificance in Drug Design
Key Bond P-O-C (Phosphoester)P-C (Phosphonate)The P-C bond is resistant to enzymatic hydrolysis, increasing in vivo stability.[1]
Geometry TetrahedralTetrahedralPreserves the three-dimensional structure required for binding to enzyme active sites.[4]
Acidity (pKa) pKa₁ ≈ 1-2, pKa₂ ≈ 6-7[5]pKa₁ ≈ 1-3, pKa₂ ≈ 5-9[4][6]Similar acidity allows it to engage in comparable ionic interactions at physiological pH.
Chelation Strong metal chelatorStrong metal chelatorCapable of coordinating with metal ions in the active sites of metalloenzymes.[3][7]

(Pyridin-2-Ylmethyl)phosphonic Acid: A Privileged Scaffold

While the phosphonic acid group provides the core phosphate mimicry, the attached (pyridin-2-ylmethyl) scaffold imparts additional functionalities that are highly advantageous in drug design.

  • Enhanced Metal Chelation: The nitrogen atom of the pyridine ring acts as an additional coordination site.[8] This allows (Pyridin-2-Ylmethyl)phosphonic Acid to act as a bidentate ligand, chelating metal ions (e.g., Zn²⁺, Cu²⁺) through both the pyridyl nitrogen and a phosphoryl oxygen.[8] This property is particularly crucial for inhibiting metalloenzymes.

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, providing an additional point of interaction within a protein's active site to increase binding affinity and specificity.

  • Modulable Aromatic System: The pyridine ring offers a platform for further chemical modification to fine-tune steric, electronic, and pharmacokinetic properties.

Caption: Structural comparison highlighting the stable P-C bond.

Synthesis and Characterization

The synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid is typically achieved via a two-step process: formation of a phosphonate ester intermediate, followed by dealkylation to yield the final phosphonic acid.

Step 1: Synthesis of Diethyl (pyridin-2-ylmethyl)phosphonate

The most common and efficient method for forming the crucial P-C bond is the Michaelis-Arbuzov reaction.[4][6] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Synthesis_Workflow cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Dealkylation (McKenna Procedure) Start 2-(Chloromethyl)pyridine + Triethyl phosphite Reaction1 Heat (Reflux) ~120-150°C Start->Reaction1 Product1 Diethyl (pyridin-2-ylmethyl)phosphonate (Crude Product) Reaction1->Product1 Purification1 Vacuum Distillation or Column Chromatography Product1->Purification1 Intermediate Purified Diethyl Ester Purification1->Intermediate Reaction2 Stir at Room Temp (Silylation) Intermediate->Reaction2 Reagent2 Bromotrimethylsilane (TMSBr) in CH₂Cl₂ Reagent2->Reaction2 Quench Methanol (MeOH) (Methanolysis) Reaction2->Quench Product2 (Pyridin-2-Ylmethyl)phosphonic Acid (Precipitate) Quench->Product2 Purification2 Filtration & Washing (e.g., with Acetone/Ether) Product2->Purification2 FinalProduct Final Product Purification2->FinalProduct

Caption: General synthetic workflow for (Pyridin-2-Ylmethyl)phosphonic Acid.

Protocol 1: Michaelis-Arbuzov Reaction

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-(chloromethyl)pyridine hydrochloride and a slight excess of triethyl phosphite.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) to 120-150°C. The reaction is typically monitored by TLC or ³¹P NMR for the disappearance of the triethyl phosphite signal (around +139 ppm) and the appearance of the diethyl phosphonate product signal (around +20-30 ppm).

  • Workup: After completion, cool the reaction mixture. The excess triethyl phosphite and the ethyl chloride byproduct are removed under reduced pressure.

  • Purification: The resulting crude oil, Diethyl (pyridin-2-ylmethyl)phosphonate, can be purified by vacuum distillation or silica gel column chromatography to yield a clear liquid.

Step 2: Dealkylation to (Pyridin-2-Ylmethyl)phosphonic Acid

While strong acid hydrolysis can be used, it may be too harsh for some heterocyclic compounds. The McKenna procedure, which uses bromotrimethylsilane (TMSBr) followed by alcoholysis, is a gentler and highly effective method.[1][9] The reaction proceeds via the formation of a bis(trimethylsilyl) phosphonate intermediate, which is readily hydrolyzed.[1][9]

Protocol 2: McKenna Dealkylation

  • Setup: Dissolve the purified Diethyl (pyridin-2-ylmethyl)phosphonate from Step 1 in a dry, non-protic solvent such as dichloromethane (CH₂Cl₂) in a flask under an inert atmosphere.

  • Silylation: Cool the solution in an ice bath. Add bromotrimethylsilane (TMSBr, >2 equivalents) dropwise. After the addition, remove the ice bath and stir the mixture at room temperature overnight. The reaction progress can be monitored by the disappearance of the starting material on TLC.

  • Methanolysis: Carefully quench the reaction by slowly adding methanol. The addition of methanol cleaves the silyl esters, and the desired phosphonic acid typically precipitates out of the solution as a white solid.[1]

  • Isolation: Collect the solid product by filtration. Wash the precipitate with a suitable solvent (e.g., cold acetone or diethyl ether) to remove soluble impurities.

  • Drying: Dry the final product, (Pyridin-2-Ylmethyl)phosphonic Acid, under vacuum. The product is typically a white to off-white crystalline solid.[10]

Characterization Workflow

A robust characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence of pyridinyl and methyl protons and their respective integrations.

    • ¹³C NMR: To identify all unique carbon environments.

    • ³¹P NMR: A critical technique to confirm the formation of the phosphonic acid. The chemical shift will be distinct from the phosphonate ester precursor.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, typically reported as >98%.[10]

  • Melting Point: To compare with literature values (approx. 287°C) as an indicator of purity.[10][12]

Application Profile: Inhibition of Metallo-β-Lactamases (MBLs)

A prominent application of (Pyridin-2-Ylmethyl)phosphonic Acid is in the development of inhibitors for metallo-β-lactamases (MBLs).[13] These bacterial enzymes utilize one or two zinc ions in their active site to hydrolyze and inactivate a broad spectrum of β-lactam antibiotics, posing a significant threat to public health.[13]

The (pyridin-2-ylmethyl)phosphonic acid motif demonstrates a high affinity for MBLs.[13] Its mechanism of inhibition is based on the potent bidentate chelation of the catalytic zinc ion(s) in the enzyme's active site, effectively displacing the water molecule required for hydrolysis and rendering the enzyme inactive.

MBL_Inhibition cluster_0 MBL Active Site cluster_1 Inhibitor Binding MBL Enzyme (e.g., NDM-1) Zn1 Zn²⁺ MBL->Zn1 His, Asp, Cys residues Zn2 Zn²⁺ MBL->Zn2 Water H₂O Water->Zn1 Catalytic Nucleophile Inhibitor (Pyridin-2-Ylmethyl) phosphonic Acid Inhibitor->Zn1 P=O chelation Inhibitor->Zn1 Pyridyl-N chelation Inhibitor->Water Displacement

Caption: Chelation of catalytic Zn²⁺ in an MBL active site.

Protocol 3: General MBL Inhibition Assay (Spectrophotometric)

This protocol describes a general method to evaluate the inhibitory potency (IC₅₀) of (Pyridin-2-Ylmethyl)phosphonic Acid against a representative MBL, such as NDM-1.

  • Materials:

    • Purified MBL enzyme.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnSO₄).

    • Chromogenic β-lactam substrate (e.g., CENTA or nitrocefin).

    • (Pyridin-2-Ylmethyl)phosphonic Acid (inhibitor) stock solution in buffer or DMSO.

    • 96-well microplate and a spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well containing the different inhibitor concentrations. Include control wells with no inhibitor.

    • Incubate the enzyme-inhibitor mixture for a predetermined time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA, 486 nm for nitrocefin) over time. The rate of color change is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each inhibitor concentration.

    • Normalize the rates relative to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

(Pyridin-2-Ylmethyl)phosphonic Acid is more than just a simple building block; it is a strategically designed scaffold that combines the enzymatic stability of a phosphonate with the potent chelating and hydrogen-bonding capabilities of a pyridinyl group. Its proven success in targeting challenging metalloenzymes like MBLs underscores its value to the drug discovery community. Future research will likely focus on elaborating the pyridine ring to develop next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles, further solidifying the role of this phosphate mimic in addressing critical unmet medical needs.

References

  • Berchel, M., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. Available at: [Link][1][2]

  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available at: [Link][4]

  • Keglevich, G. (2022). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Available at: [Link][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 217993, Diethyl (pyridin-2-ylmethyl)phosphonate. PubChem. Available at: [Link][14]

  • Gackowska, A., et al. (2021). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Materials. Available at: [Link][5]

  • Clearfield, A. (2008). Molecular Metal Phosphonates. Chemical Reviews. Available at: [Link][6]

  • Rydberg, E. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-Portal.org. Available at: [Link][13]

  • Radecka-Paryzek, W., et al. (2007). Molecule of the diethyl(pyridin-2-ylmethyl) phosphonate (2-pmpe) ligand. ResearchGate. Available at: [Link][8]

  • Turhanen, P. A. (2022). Importance of Organophosphorus Compounds in Medicinal Chemistry Field. Journal of Biomedical Research & Environmental Sciences. Available at: [Link][7]

  • Numan, A. (2019). Asymmetric Synthesis of Phosphate Mimics: From Chemistry to Biotechnology. DigitalCommons@UMaine. Available at: [Link][11]

  • PureSynth. (Pyridin-2-ylmethyl)phosphonic Acid. PureSynth. Available at: [Link][12]

  • Song, F., et al. (2001). Phosphate Mimics: Cyclic Compounds. ResearchGate. Available at: [Link][15]

  • Ewies, A. A., et al. (2023). Design, synthesis, and biological evaluation of novel α-aminophosphonates bearing sulfonamide moiety as potent human carbonic anhydrase inhibitors. ORCA. Available at: [Link][16]

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Foundational

Coordination chemistry of (Pyridin-2-Ylmethyl)phosphonic Acid with transition metals

An In-depth Technical Guide to the Coordination Chemistry of (Pyridin-2-ylmethyl)phosphonic Acid with Transition Metals For Researchers, Scientists, and Drug Development Professionals Abstract (Pyridin-2-ylmethyl)phospho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Coordination Chemistry of (Pyridin-2-ylmethyl)phosphonic Acid with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Pyridin-2-ylmethyl)phosphonic acid, a bifunctional ligand featuring a hard phosphonate group and a borderline nitrogen donor from the pyridine ring, has emerged as a versatile building block in coordination chemistry. Its ability to adopt various protonation states and coordination modes allows for the construction of a diverse range of transition metal complexes with structures varying from discrete molecular cages to extended one-, two-, and three-dimensional coordination polymers. This guide provides a comprehensive overview of the synthesis, structural diversity, and characterization of transition metal complexes incorporating this ligand. We delve into the nuanced interplay of metal ion preference, reaction conditions, and counter-anion influence that dictates the final supramolecular architecture. Detailed experimental protocols, characterization methodologies, and an exploration of potential applications in materials science and medicinal chemistry are presented to provide researchers with both foundational knowledge and practical insights.

**1. The Ligand: (Pyridin-2-ylmethyl)phosphonic Acid (2-PyCH₂PO₃H₂) **

(Pyridin-2-ylmethyl)phosphonic acid (also named 2-pyridylmethylphosphonic acid) is a fascinating ligand due to the presence of two distinct coordination sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the phosphonate group.[1][2] The phosphonate group, [RPO₃]²⁻, is derived from phosphonic acid, RP(O)(OH)₂, and is characterized by a stable P-C bond.[3] The phosphorus atom is tetra-coordinate and provides a platform of oxygen atoms capable of binding to multiple metal ions.[3] This dual-functionality allows it to act as a bridge between metal centers or as a chelating agent, leading to a rich and varied coordination chemistry.

The ligand's charge and coordination behavior are highly pH-dependent, owing to the deprotonation of the phosphonic acid protons. This property can be strategically exploited in synthesis to control the dimensionality and topology of the resulting metal-organic frameworks.

Synthesis of the Ligand

A robust synthesis of the ligand is the foundation for exploring its coordination chemistry. The Michaelis-Arbuzov reaction is a classical and effective method for forming the crucial P-C bond.[3] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, in this case, 2-(chloromethyl)pyridine. The resulting dialkyl phosphonate ester is then hydrolyzed to yield the final phosphonic acid.

  • Step 1: Michaelis-Arbuzov Reaction.

    • To a round-bottom flask, add 2-(chloromethyl)pyridine hydrochloride and an excess of triethyl phosphite.

    • Heat the mixture under reflux. The high temperature is necessary to drive the Sₙ2 reaction.[3] The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the diethyl phosphonate product.

    • After the reaction is complete (typically several hours), cool the mixture to room temperature.

    • Remove the excess triethyl phosphite under reduced pressure. The crude product is diethyl (pyridin-2-ylmethyl)phosphonate.

  • Step 2: Acid Hydrolysis.

    • Add concentrated hydrochloric acid to the crude diethyl (pyridin-2-ylmethyl)phosphonate.

    • Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ethyl esters.

    • Cool the solution and remove the solvent by rotary evaporation to yield the crude phosphonic acid as a solid.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure (pyridin-2-ylmethyl)phosphonic acid.

  • Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy. The melting point should be sharp and consistent with literature values.

Coordination Principles and Structural Diversity

The coordination of (Pyridin-2-ylmethyl)phosphonic acid (L) with transition metals is a delicate interplay of several factors:

  • Metal Ion Geometry: The inherent coordination preference of the metal ion (e.g., octahedral for Co(II), tetrahedral or octahedral for Fe(III)) plays a significant role in directing the final structure.[1]

  • Ligand Protonation State: The ligand can exist as H₂L, HL⁻, or L²⁻, offering different charges and numbers of available oxygen donors. The pH of the reaction medium is the primary tool for controlling this state.

  • Role of the Anion: Counter-anions from the metal salt (e.g., ClO₄⁻, NO₃⁻) can either be innocent spectator ions or actively participate in the coordination sphere, influencing the overall structure and dimensionality.[1]

  • Solvent System: The choice of solvent can affect the solubility of reactants and products, and in some cases, solvent molecules (like water) can coordinate to the metal center.

This interplay gives rise to a variety of structural motifs, including discrete polynuclear cages and infinite coordination polymers. For example, reactions with Mn(II) and Co(II) perchlorate salts have been shown to yield 1D polymeric chains, while a similar reaction with Fe(III) can result in a tetranuclear iron cage.[1]

Diagram: Fundamental Ligand Structure```dot

// Nodes for atoms N [label="N", pos="0,0.866!"]; C1 [label="C", pos="1,0.866!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="1,-0.866!"]; C4 [label="C", pos="0,-0.866!"]; C5 [label="C", pos="-0.5,0!"]; C_methylene [label="CH₂", pos="-1.8,0!"]; P [label="P", pos="-3.2,0!"]; O1 [label="O", pos="-3.9,0.8!"]; O2 [label="O", pos="-3.9,-0.8!"]; O3_H [label="OH", pos="-3.5,1.5!"]; O4_H [label="OH", pos="-3.5,-1.5!"];

// Pyridine ring bonds N -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- N [label=""]; N -- C5 [style=invis]; // for positioning C5 -- C_methylene [label=""];

// Methylene to Phosphorus bond C_methylene -- P [label=""];

// Phosphonate group bonds P -- O1 [label="=O"]; P -- O2 [style=invis]; // for positioning P -- O3_H [label=""]; P -- O4_H [label=""];

// Invisible edges for layout C5--N [style=invis]; C_methylene -- N [style=invis];

}

Caption: Versatile coordination modes of the ligand.

Synthesis of Transition Metal Complexes: Protocols and Rationale

The synthesis of metal-phosphonate frameworks often relies on hydrothermal methods or slow evaporation from solution. The choice of methodology is critical for obtaining high-quality single crystals suitable for X-ray diffraction.

General Workflow for Synthesis and Characterization

G Reactants Ligand (H₂L) + Metal Salt (MXn) Synthesis Reaction (e.g., Solvothermal, Slow Evaporation) Reactants->Synthesis Isolation Isolation (Filtration, Washing) Synthesis->Isolation Bulk_Char Bulk Characterization (IR, TGA, Elemental Analysis) Isolation->Bulk_Char Crystal_Selection Single Crystal Selection Isolation->Crystal_Selection SCXRD Single-Crystal X-ray Diffraction Crystal_Selection->SCXRD Structure Structure Determination (Coordination Modes, Geometry) SCXRD->Structure Further_Analysis Further Analysis (UV-Vis, Magnetism, Electrochemistry) Structure->Further_Analysis

Caption: General experimental workflow.

Protocol: Synthesis of a 1D Cobalt(II) Coordination Polymer[1]

This protocol describes the synthesis of [{Co(2PyHCH₂PO₃H)(H₂O)}ClO₄]n, a representative one-dimensional chain polymer.

  • Rationale: The use of a 1:1 molar ratio of ligand to metal salt is a logical starting point for forming simple coordination polymers. Methanol is chosen as the solvent to facilitate the dissolution of both the organic ligand and the inorganic salt. Slow evaporation is employed as the crystallization technique; this gentle method avoids rapid precipitation, allowing for the ordered growth of single crystals required for X-ray diffraction analysis. The perchlorate anion is bulky and weakly coordinating, which often prevents it from directly binding to the metal and instead allows the primary ligand to dictate the structure.

  • Step-by-Step Methodology:

    • Dissolve (Pyridin-2-ylmethyl)phosphonic acid (e.g., 0.1 mmol) in methanol (e.g., 10 mL).

    • In a separate vial, dissolve Co(ClO₄)₂·6H₂O (0.1 mmol) in methanol (10 mL).

    • Combine the two solutions in a beaker and stir for 15 minutes at room temperature.

    • Cover the beaker with perforated film to allow for slow evaporation of the solvent.

    • Leave the solution undisturbed in a vibration-free environment.

    • Pink, X-ray quality crystals are typically formed within 1-2 weeks.

    • Isolate the crystals by filtration, wash with a small amount of cold methanol to remove any unreacted starting materials, and air dry.

  • Self-Validation: The identity and phase purity of the bulk crystalline material should be confirmed by comparing the powder X-ray diffraction (PXRD) pattern of the ground crystals with the pattern simulated from the single-crystal X-ray data.

Advanced Characterization Techniques

A multi-technique approach is essential for the unambiguous characterization of these coordination complexes.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional structure of these compounds. It provides invaluable information on:

  • Coordination Environment: The geometry around the metal center (e.g., octahedral, tetrahedral).

  • Bond Lengths and Angles: Precise measurements that give insight into the strength and nature of the metal-ligand bonds.

  • Supramolecular Structure: How individual complex units are arranged and connected through bridging ligands or weaker interactions like hydrogen bonding to form extended networks.

Table 1: Selected Crystallographic Data for M(II) Complexes with 2-PyCH₂PO₃H₂[1]

Parameter[Mn(II) Complex]¹[Co(II) Complex]¹
FormulaC₆H₉ClMnNO₇PC₆H₉ClCoNO₇P
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/n
M-N(py) (Å)2.228(3)2.146(2)
M-O(P) (Å)2.138(2)2.063(2)
M-O(water) (Å)2.189(2)2.122(2)
Coordination Geo.Distorted OctahedralDistorted Octahedral

¹Data from Zavras et al., CrystEngComm, 2016, 18, 6742-6751. [1]

Spectroscopic Techniques
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand. Key vibrational bands to monitor include:

    • P=O and P-O Stretching: These bands in the 1200-900 cm⁻¹ region will shift upon coordination to a metal ion due to the change in bond order and electronic environment.

    • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring (around 1600-1400 cm⁻¹) also shift upon coordination of the nitrogen atom to the metal center.

  • UV-Visible Spectroscopy: This technique probes the electronic transitions within the complex. For complexes of d-block transition metals, it provides information about the d-orbital splitting and the coordination geometry of the metal ion. For instance, the spectra of Co(II) complexes can distinguish between octahedral and tetrahedral environments. [4]

  • ³¹P NMR Spectroscopy: In solution, ³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom. Coordination to a paramagnetic metal ion will typically lead to significant broadening and shifting of the resonance, while coordination to a diamagnetic metal will result in a sharp, shifted signal, confirming ligand-metal interaction in solution.

Magnetic Susceptibility Measurements

For complexes containing paramagnetic metal ions (e.g., Mn(II), Fe(III), Co(II), Ni(II), Cu(II)), variable-temperature magnetic susceptibility measurements provide critical information about:

  • The spin state of the metal ions.

  • The nature and magnitude of magnetic exchange interactions between metal centers in polynuclear or polymeric structures (ferromagnetic vs. antiferromagnetic coupling). [4]

Applications and Future Outlook

The structural versatility and functional groups inherent in (Pyridin-2-ylmethyl)phosphonic acid complexes make them attractive candidates for a variety of applications.

  • Drug Development: Phosphonic acids are known for their potential as therapeutic agents, acting as mimics for phosphates or carboxylates in biological systems. [3][5]Transition metal complexes are also widely studied for their therapeutic properties, including anticancer and antimicrobial activities. The combination of this ligand with biocompatible or therapeutically active metals could lead to novel metallodrugs.

  • Materials Science: The formation of porous coordination polymers or metal-organic frameworks (MOFs) opens up possibilities in gas storage, separation, and catalysis. [6]The presence of both phosphonate and pyridine moieties can impart specific properties like proton conductivity or flame retardancy. [6]* Magnetic Materials: The ability to form polynuclear clusters and extended networks with controlled magnetic interactions is of great interest for the design of new molecular magnets. [4] The systematic exploration of this ligand with a wider range of transition metals, particularly those in the second and third rows, and the investigation of the resulting materials' physical and chemical properties remain fertile ground for future research.

References

  • Clearfield, A. (2008). Molecular Metal Phosphonates. Chemical Reviews, 108(3), 849-933. [Link]

  • Garrido, L., et al. (2013). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 16(5), 440-448. [Link]

  • Pinedo, J. L. (2021). Synthesis and Characterization of Pyridine-Based Diimide Ligands and Metal Phosphonate Coordination Polymers. Honors Program Theses and Research Projects, St. Mary's University. [Link]

  • Bobrov, S. V., Karasik, A. A., & Sinyashin, O. G. (1999). Heterocyclic Phosphorus Ligands in Coordination Chemistry of Transition Metals. Butlerov Communications, 1, 35-50. [Link]

  • Roch-Marchal, C., et al. (2016). Illustration of the use of phosphonic acids for their coordination and supramolecular properties. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(1), 102-109. [Link]

  • Zavras, A., et al. (2016). 2-Pyridylmethylphosphonic acid: a flexible, multi-dentate ligand for metal phosphonates. CrystEngComm, 18(35), 6742-6751. [Link]

  • Zwolińska, A., & Kufelnicki, A. (2009). Synthesis, spectroscopy and magnetic properties of transition-metal complexes with aminophosphonate derivatives of pyridine. Transition Metal Chemistry, 34(7), 779-784. [Link]

  • Gąsowska, A., et al. (2008). Spectroscopic studies and crystal structure of a dimeric Zn(II) complex with diethyl (pyridin-2-ylmethyl)phosphate. Journal of Coordination Chemistry, 61(18), 2845-2854. [Link]

  • Hohberger, D., et al. (2019). 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Zeitschrift für anorganische und allgemeine Chemie, 645(18-19), 1085-1091. [Link]

  • Lomzik, M., & Jastrzab, R. (2022). Coordination Chemistry of Phosphate Groups in Systems Including Copper(II) Ions, Phosphoethanolamine and Pyrimidine Nucleotides. Molecules, 27(22), 7787. [Link]

  • PubChem. (pyridin-2-ylmethyl)phosphonic acid. PubChem Compound Summary for CID 12730177. [Link]

  • Khan, I. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. In Pyridine and Its Derivatives. IntechOpen. [Link]

  • Sigel, H., et al. (2017). Coordination Chemistry of Nucleotides and Antivirally Active Acyclic Nucleoside Phosphonates, including Mechanistic Considerations. Chemical Reviews, 117(15), 9737-9803. [Link]

  • El-Gamel, N. E. A. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry, 11(4), 11578-11591. [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics: A Review. Journal of Chemical and Pharmaceutical Research, 3(4), 951-958. [Link]

  • Demel, J., & Kirillov, A. M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of (Pyridin-2-Ylmethyl)phosphonic Acid using ³¹P NMR Spectroscopy

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of (Pyridin-2-Ylmethyl)phosphonic Acid and the Need for Precise Quantification (Pyridin-2-Ylmethyl)phosphonic acid is a key...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of (Pyridin-2-Ylmethyl)phosphonic Acid and the Need for Precise Quantification

(Pyridin-2-Ylmethyl)phosphonic acid is a key building block in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a phosphonic acid group, imparts unique chelating and biological properties, making it a valuable precursor for novel therapeutic agents and functional materials. Accurate determination of its concentration and purity is paramount for ensuring the quality, efficacy, and safety of downstream products, as well as for stoichiometric control in synthesis and for regulatory compliance.

Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful and direct method for the analysis of phosphorus-containing compounds like (Pyridin-2-Ylmethyl)phosphonic Acid.[1] The ³¹P nucleus boasts a 100% natural isotopic abundance and a wide chemical shift range, which often results in simpler spectra with less signal overlap compared to ¹H NMR.[2] This application note provides a detailed, field-proven protocol for the quantitative analysis of (Pyridin-2-Ylmethyl)phosphonic Acid using ³¹P NMR, emphasizing the causality behind experimental choices to ensure a self-validating and robust methodology.

The Principle of Quantitative ³¹P NMR: A Direct and Absolute Method

Quantitative NMR (qNMR) operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3][4] This allows for the absolute quantification of an analyte without the need for calibration curves specific to the compound, a significant advantage over many chromatographic techniques.[2][3] By co-dissolving a known amount of a certified internal standard with the analyte, the concentration of the analyte can be precisely calculated by comparing the integral of its ³¹P signal to that of the internal standard.[2]

The choice of an appropriate internal standard is critical for the accuracy of the method. An ideal internal standard should be:

  • Chemically inert and stable under the experimental conditions.

  • Of high purity and accurately weighable.

  • Soluble in the same solvent as the analyte.

  • Possess a simple ³¹P NMR spectrum, preferably a single sharp peak.

  • Have a chemical shift that is well-resolved from the analyte's signals.[5]

For this application, we will utilize triphenyl phosphate (TPP) as the internal standard. It is a stable, non-volatile solid with a single ³¹P resonance in a region of the spectrum that is typically free from interference from phosphonic acids.

Experimental Protocol: A Step-by-Step Guide to Accurate Quantification

This protocol is designed to be a self-validating system, where careful execution of each step contributes to the overall accuracy and reliability of the results.

Materials and Reagents
  • (Pyridin-2-Ylmethyl)phosphonic Acid (analyte)

  • Triphenyl phosphate (TPP) (Internal Standard, certified reference material >99.5% purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • High-precision analytical balance (± 0.01 mg)

  • Volumetric flasks (Class A)

  • Micropipettes

  • NMR tubes (5 mm)

Preparation of the Internal Standard Stock Solution

The use of a stock solution for the internal standard minimizes weighing errors and improves consistency across multiple samples.

  • Accurately weigh approximately 50 mg of triphenyl phosphate into a 10 mL volumetric flask using an analytical balance. Record the exact weight.

  • Dissolve the TPP in DMSO-d₆ and fill the flask to the mark.

  • Calculate the exact concentration of the TPP stock solution in mg/mL.

Sample Preparation
  • Accurately weigh approximately 20 mg of the (Pyridin-2-Ylmethyl)phosphonic Acid sample into a clean, dry vial. Record the exact weight.

  • Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial containing the analyte.

  • Ensure complete dissolution of the sample by gentle vortexing or sonication.

  • Transfer the resulting solution to a 5 mm NMR tube.

³¹P NMR Data Acquisition

The acquisition parameters are crucial for obtaining a quantitative NMR spectrum. The goal is to ensure complete relaxation of the phosphorus nuclei between pulses to obtain accurate signal integrals.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHz for ¹HHigher field strength provides better signal dispersion and sensitivity.
Nucleus³¹PDirect detection of the phosphorus atom.
Pulse ProgramInverse-gated ¹H decouplingDecouples protons to produce sharp singlets for phosphorus signals while minimizing the Nuclear Overhauser Effect (NOE), which can affect signal integrals.[6]
Pulse Angle90°Ensures maximum signal intensity for a single scan.
Relaxation Delay (D1)5 x T₁ of the slowest relaxing nucleusThis is critical for accurate quantification. A sufficiently long delay ensures that all phosphorus nuclei have returned to equilibrium before the next pulse. The T₁ of both the analyte and the internal standard should be determined experimentally for the highest accuracy. A conservative value of 60 seconds is often a good starting point for phosphonic acids and phosphates.[7]
Acquisition Time (AQ)≥ 3 secondsAllows for the detection of sharp signals with good resolution.
Number of Scans (NS)16 - 64 (or more)Signal-to-noise ratio should be at least 150:1 for the signal of interest for accurate integration.[8] The number of scans can be increased to achieve this.
Spectral Width (SW)-50 to 50 ppmThis range should encompass the expected chemical shifts of both the analyte and the internal standard. 85% H₃PO₄ is used as an external reference at 0 ppm.[9]
Temperature298 K (25 °C)Maintain a constant temperature for reproducibility.
Data Processing and Analysis

Proper data processing is as important as data acquisition for accurate quantification.

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the lineshape.

  • Phasing: Carefully phase the spectrum to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Integrate the well-resolved signals corresponding to (Pyridin-2-Ylmethyl)phosphonic Acid and triphenyl phosphate. The integration region should cover the entire peak, typically at least 20 times the peak width at half-height.

  • Calculation of Concentration: The concentration of the analyte is calculated using the following formula:

    Canalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / V)

    Where:

    • Canalyte = Concentration of the analyte (in mg/mL)

    • Ianalyte = Integral of the analyte signal

    • Istd = Integral of the internal standard signal

    • Nstd = Number of phosphorus atoms in the internal standard (1 for TPP)

    • Nanalyte = Number of phosphorus atoms in the analyte (1 for (Pyridin-2-Ylmethyl)phosphonic Acid)

    • MWanalyte = Molecular weight of the analyte

    • MWstd = Molecular weight of the internal standard

    • mstd = Mass of the internal standard in the sample (in mg)

    • V = Volume of the solvent in the sample (in mL)

Data Presentation and Visualization

Quantitative Data Summary
ParameterValue
Analyte(Pyridin-2-Ylmethyl)phosphonic Acid
Internal StandardTriphenyl phosphate
Analyte Masse.g., 20.15 mg
Internal Standard Masse.g., 5.02 mg
Solvent Volume0.500 mL
Integral of Analytee.g., 1.00
Integral of Internal Standarde.g., 0.95
Calculated Puritye.g., 98.7%
Diagrams

Quantitative_31P_NMR_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis weigh_analyte Accurately weigh (Pyridin-2-Ylmethyl)phosphonic Acid mix Combine Analyte and Internal Standard Solution weigh_analyte->mix weigh_std Prepare Internal Standard (Triphenyl Phosphate) Stock Solution weigh_std->mix transfer Transfer to NMR Tube mix->transfer nmr_acq Acquire 31P NMR Spectrum (Inverse-gated 1H decoupling) transfer->nmr_acq processing Fourier Transform, Phase, and Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Concentration and Purity integration->calculation

Caption: Workflow for the quantitative analysis of (Pyridin-2-Ylmethyl)phosphonic Acid by ³¹P NMR.

Chemical_Structures cluster_Analyte (Pyridin-2-Ylmethyl)phosphonic Acid cluster_Standard Triphenyl Phosphate (Internal Standard) analyte analyte standard standard

Caption: Chemical structures of the analyte and internal standard.

Trustworthiness and Method Validation

To ensure the trustworthiness of this protocol, it should be validated in accordance with the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[10] Key validation parameters include:

  • Specificity: The ³¹P NMR signals of the analyte and the internal standard should be well-resolved from each other and from any potential impurities.

  • Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the integrated signal area over a defined range.[11][12] This can be assessed by preparing a series of samples with varying analyte concentrations.

  • Accuracy: The accuracy of the method should be determined by comparing the results to those obtained from a different analytical technique (e.g., titration or HPLC with a certified reference standard) or by analyzing a sample with a known concentration.

  • Precision: The precision of the method should be evaluated at different levels (repeatability, intermediate precision) by analyzing multiple preparations of the same sample.[13]

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): These parameters should be determined to define the lower limits of the method's applicability.[8][14]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of (Pyridin-2-Ylmethyl)phosphonic Acid using ³¹P NMR spectroscopy. By adhering to the detailed steps for sample preparation, data acquisition, and processing, researchers can achieve accurate and reliable quantification of this important chemical entity. The inherent advantages of qNMR, such as its direct nature and the elimination of the need for compound-specific calibration curves, make it an invaluable tool in research, development, and quality control settings.

References

  • Hu, L., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(3), 693. [Link]

  • Aav, R., et al. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods, 5(15), 4005-4009. [Link]

  • Gaspar, R., et al. (2009). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Magnetic Resonance in Chemistry, 47(11), 971-978. [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

  • ResearchGate. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. [Link]

  • Reddit. (2021). How to do internal standard for 31P NMR? [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy - Principles and applications. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400. [Link]

  • Zheng, A., et al. (2017). 31P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts. ACS Catalysis, 7(10), 6893-6907. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Avanti Polar Lipids. (n.d.). Quantitative 31P-NMR Analysis of Phospholipid Mixtures. [Link]

  • Slideshare. (2015). 31-P NMR SPECTROSCOPY. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Van Divender, J. M., & Hutton, W. C. (1982). 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration. The Journal of biological chemistry, 257(11), 6075–6080. [Link]

  • JEOL Ltd. (n.d.). Welcome! Quick Introduction to Quantitative NMR. [Link]

  • Defence Science and Technology Group. (2012). Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents. [Link]

  • University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]

  • JoVE. (2023). Quantitative 31P NMR Analysis Of Lignins & Tannins l Protocol Preview. [Link]

  • Wiemer, M., et al. (2007). Phosphorus-31 MAS NMR Investigations of Pyridine Stabilized Dithiomonometaphosphoryl Halides. Zeitschrift für anorganische und allgemeine Chemie, 633(1), 101-106. [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ResearchGate. (2012). Validation of quantitative NMR. [Link]

  • Pauli, G. F., et al. (2014). Validation of a generic quantitative (1)H NMR method for natural products analysis. Journal of natural products, 77(1), 147-158. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (Pyridin-2-Ylmethyl)phosphonic Acid

Welcome to the technical support resource for (Pyridin-2-ylmethyl)phosphonic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purific...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (Pyridin-2-ylmethyl)phosphonic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this highly polar and often challenging molecule. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired purity.

The unique structure of (Pyridin-2-ylmethyl)phosphonic acid, containing both a basic pyridine nitrogen and a strongly acidic phosphonic acid moiety, imparts zwitterionic character. This results in high polarity, making it sparingly soluble in many common organic solvents and prone to strong interactions with stationary phases like silica gel, complicating purification efforts. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered during the handling and purification of (Pyridin-2-ylmethyl)phosphonic acid.

Q1: My final product is a sticky, viscous oil or a gum, not the expected solid. What went wrong?

A1: This is a very common issue with phosphonic acids.[1] The primary causes are:

  • Hygroscopicity: Phosphonic acids are often hygroscopic and readily absorb atmospheric moisture to become oils.

  • Residual Solvents: The high polarity of the molecule can lead to strong retention of solvents like water, HCl, or methanol.

  • Impurities: The presence of unreacted starting materials or byproducts can depress the melting point and inhibit crystallization.

To address this, ensure rigorous drying procedures. The most effective method is often azeotropic distillation with toluene to remove residual water, followed by drying under high vacuum in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅).

Q2: What is the most reliable first-pass strategy for purifying crude (Pyridin-2-ylmethyl)phosphonic acid?

A2: The most effective strategy is often to purify the precursor dialkyl phosphonate ester (e.g., diethyl (pyridin-2-ylmethyl)phosphonate) before the final hydrolysis step. These esters are significantly less polar, behave well during silica gel chromatography, and are often easier to crystallize. Once the ester is pure, the subsequent hydrolysis reaction (e.g., with concentrated HCl or using the McKenna procedure with TMSBr) typically yields the final phosphonic acid in high purity, often requiring only removal of volatile reagents.[2] If you must purify the final acid, recrystallization is the preferred starting point.

Q3: How should I select a solvent for recrystallizing the final phosphonic acid?

A3: Solvent selection is critical. Due to its high polarity, you will need to use polar solvents. A systematic approach is best:

  • Single Solvents: Test solubility in small amounts of polar solvents like water, methanol, ethanol, or acetonitrile.

  • Solvent/Anti-Solvent Systems: A highly effective technique is to dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., water or methanol) and then slowly add an "anti-solvent" in which it is poorly soluble (e.g., acetone, acetonitrile, or diethyl ether) until turbidity persists, then heat to redissolve and cool slowly.[1] A methanol/acetone system is a good starting point.

  • Leverage pH: The compound's solubility in water is highly pH-dependent. It is more soluble in basic media (when the phosphonic acid is deprotonated) and less soluble in acidic media. Therefore, recrystallization from concentrated aqueous HCl can be an effective method, as the protonation of the phosphonic acid reduces its water solubility.

Q4: Can I use standard silica gel column chromatography to purify the final acid?

A4: While possible, it is strongly discouraged as a primary method. (Pyridin-2-ylmethyl)phosphonic acid will bind very strongly to the acidic silica gel, leading to significant tailing, poor separation, and low recovery. If it must be attempted, very polar and often complex eluent systems are required, such as a mixture of chloroform/methanol/water. A more robust chromatographic method is ion-exchange chromatography.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your purification experiments.

Problem Potential Cause Recommended Solution & Explanation
Low Recovery from Recrystallization 1. The compound is too soluble in the chosen solvent, even when cold. 2. The pH of the aqueous solution is too high, increasing solubility.1. Add an Anti-Solvent: After cooling the solution, slowly add a miscible solvent in which your compound is insoluble (e.g., add acetone to a methanol solution) to force precipitation. 2. Adjust pH: If using water, carefully acidify the solution with HCl. This protonates the phosphonate group, reducing its charge and thus its aqueous solubility, which should improve crystal yield.
Product Still Impure After Recrystallization 1. Incomplete hydrolysis of the precursor phosphonate ester. 2. Co-precipitation of a similarly soluble impurity. 3. Presence of inorganic salts from the workup.1. Re-run Hydrolysis: Confirm incomplete reaction via ³¹P NMR. If the ester is present, re-subject the material to the hydrolysis conditions (e.g., reflux in fresh 12 M HCl for several hours). 2. Change Solvent System: Try a different recrystallization solvent or solvent/anti-solvent pair with different polarity characteristics to alter the solubility of the impurity relative to the product. 3. Switch to Ion-Exchange: This is the ideal method for removing both organic and inorganic ionic impurities.
Product is Amorphous or Won't Solidify 1. The compound exists as a salt with a bulky or asymmetric counter-ion from the synthesis. 2. Persistent hygroscopicity.1. Convert to a Different Salt: Sometimes, converting the acid to a well-defined salt can induce crystallinity. The dicyclohexylammonium salt is a classic choice for crystallizing phosphonic acids.[1] Alternatively, careful neutralization with one equivalent of NaOH to form the monosodium salt may yield a crystalline solid.[1] 2. Rigorous Drying: Perform azeotropic distillation with toluene under reduced pressure to remove water, then dry under high vacuum over P₂O₅ for an extended period.
Difficulty with Characterization (e.g., NMR) 1. Poor solubility in common NMR solvents. 2. Signal broadening due to pH effects or aggregation.1. Use D₂O with Base: The compound's solubility is often best in D₂O. If it remains poorly soluble, adding a small amount of a base like K₂CO₃ or NaOD will deprotonate the phosphonic acid and dramatically improve solubility. 2. Use DMSO-d₆: Deuterated dimethyl sulfoxide is another excellent polar solvent for this type of molecule.

Visualized Workflows and Protocols

Diagram 1: Purification Strategy Decision Tree

This diagram provides a logical pathway for selecting the appropriate purification technique for (Pyridin-2-ylmethyl)phosphonic acid based on the nature of the crude material and prior purification steps.

G start Crude (Pyridin-2-Ylmethyl)phosphonic Acid ester_check Is precursor phosphonate ester available? start->ester_check purify_ester 1. Purify ester via Silica Gel Chromatography 2. Perform Hydrolysis 3. Evaporate volatiles ester_check->purify_ester Yes crude_state What is the state of the crude acid? ester_check->crude_state No purity_check1 Is product pure? purify_ester->purity_check1 Product Obtained is_solid Solid or Crystalline crude_state->is_solid Solid is_oil Oil or Gum crude_state->is_oil Oil/Gum recrystallize Attempt Recrystallization (e.g., from Water/HCl, MeOH/Acetone) is_solid->recrystallize dry Attempt Rigorous Drying (Azeotrope with Toluene, High Vac/P2O5) is_oil->dry recrystallize->purity_check1 purity_check2 Did it solidify? dry->purity_check2 ion_exchange Purify via Anion-Exchange Chromatography purity_check1->ion_exchange No end Pure Product purity_check1->end Yes purity_check2->recrystallize Yes purity_check2->ion_exchange No ion_exchange->end

Caption: Decision tree for selecting a purification strategy.

Experimental Protocol 1: Purification by Recrystallization (Methanol/Acetone System)

This protocol outlines a standard procedure for purifying (Pyridin-2-ylmethyl)phosphonic acid using a solvent/anti-solvent system.

Materials:

  • Crude (Pyridin-2-ylmethyl)phosphonic acid

  • Methanol (ACS Grade)

  • Acetone (ACS Grade), chilled

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate with heating

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of warm methanol required to fully dissolve the solid. Stir continuously. Causality: Using the minimum volume of hot solvent ensures the solution is saturated, maximizing yield upon cooling.

  • Induce Precipitation: Once fully dissolved, remove the flask from heat. Slowly add chilled acetone dropwise while stirring. Continue adding acetone until a persistent white precipitate or cloudiness is observed. Causality: Acetone acts as an anti-solvent, reducing the solubility of the polar phosphonic acid and forcing it out of solution.

  • Crystallization: Gently warm the mixture until the solid just redissolves to form a clear solution. Cover the flask and allow it to cool slowly to room temperature, then transfer it to a refrigerator or ice bath for several hours (or overnight) to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals over rapid precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of chilled acetone to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under high vacuum, preferably in a desiccator containing P₂O₅, until a constant weight is achieved.

Diagram 2: Troubleshooting Failed Recrystallization

This workflow guides the user through logical steps when an initial recrystallization attempt fails to yield a pure product.

G start Recrystallization Failed (Low Purity or No Crystals) check_yield Was yield very low? start->check_yield too_soluble Product likely too soluble. check_yield->too_soluble Yes check_purity Was product impure? check_yield->check_purity No solve_solubility Re-run with less solvent or add more anti-solvent and cool to lower temp. too_soluble->solve_solubility end Re-evaluate and Proceed solve_solubility->end impurity_type Analyze impurity via NMR (¹H, ³¹P). check_purity->impurity_type Yes is_ester Is it the phosphonate ester? impurity_type->is_ester rerun_hydrolysis Re-subject to hydrolysis (e.g., reflux in 12M HCl) is_ester->rerun_hydrolysis Yes is_other Other organic or inorganic impurity is_ester->is_other No rerun_hydrolysis->end ion_exchange Purify via Ion-Exchange Chromatography is_other->ion_exchange ion_exchange->end

Caption: Troubleshooting workflow for unsuccessful recrystallization.

References

  • Sevrain, C. M., Berchel, M., Couthon-Gourvès, H., & Haelters, J. P. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186–2213. [Link]

  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. [Link]

  • ResearchGate Discussion. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]

  • Boyd, E. A. (1989). Phosphinic Acid Synthesis. Kent Academic Repository. [Link]

  • Gautier, A. (2013). Answer to "Experience with purification/crystallisation of phosphonic acids". ResearchGate. [Link]

  • Kafarski, P., & Lejczak, B. (2011). Biological activity of aminophosphonic acids. Journal of Environmental Science and Health, Part B, 46(4), 319-334. (While not directly cited, provides context on the importance of these compounds).
  • European Food Safety Authority. (2014). Reasoned opinion on the review of the existing maximum residue levels (MRLs) for fosetyl-AL. EFSA Journal, 12(3), 3695. (Context on analysis of phosphonic acids).
  • Baygildiev, T., et al. (2016). Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Methylphosponic and Alkyl Methylphosphonic Acids Determination in Environmental Samples After Pre-Column Derivatization With P-Bromophenacyl Bromide. Journal of Chromatography A, 1441, 67-74. [Link]

  • Nowack, B. (2003). Environmental chemistry of phosphonates. Water Research, 37(11), 2533-2546.
  • Lundbäck, T. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. Diva-Portal.org. [Link]

  • McKenna, C. E., & Schmidhauser, J. (1979). A convenient, large-scale synthesis of phosphonic acids from their diethyl esters. Journal of the Chemical Society, Chemical Communications, (17), 739.

Sources

Optimization

Technical Support Center: Strategies for Preserving C-P Bonds During Phosphonate Ester Hydrolysis

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in organophosphorus chemistry: the unwanted cleavage of the carbon-phosphorus (C-P) bond during the hydrolysis of phosphonate esters. Drawing upon established literature and field expertise, this document will equip you with the knowledge to navigate this synthetic hurdle and ensure the integrity of your target molecules.

Introduction: The Stability of the C-P Bond

Phosphonate esters are pivotal intermediates in the synthesis of a wide array of biologically active compounds. The final and often crucial step in these synthetic routes is the hydrolysis of the ester groups to yield the corresponding phosphonic acid. While the phosphorus-oxygen (P-O) bond of the ester is the intended site of cleavage, the adjacent C-P bond can be susceptible to scission under certain conditions, leading to undesired byproducts and reduced yields. Understanding the factors that influence the stability of the C-P bond is paramount for successful and efficient synthesis.

This guide will explore the mechanisms of C-P bond cleavage, the influence of molecular structure, and a range of hydrolytic and dealkylation strategies designed to preserve this critical bond.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the C-P bond most susceptible to cleavage during phosphonate ester hydrolysis?

A1: The stability of the C-P bond is significantly influenced by the reaction conditions and the substitution pattern on the α-carbon (the carbon directly attached to the phosphorus atom).

  • Harsh Acidic Conditions: Prolonged exposure to strong, hot mineral acids (e.g., concentrated HCl or HBr at reflux) can promote C-P bond cleavage, especially in sensitive substrates.[1] While effective for P-O bond hydrolysis, these conditions can be too aggressive for molecules with labile C-P bonds.

  • α-Amino Substituents: α-Aminophosphonate esters are particularly prone to C-P bond cleavage under acidic conditions. Theoretical studies suggest that protonation of the α-amino group facilitates a cascade that weakens and ultimately breaks the C-P bond.

  • Presence of Activating Groups: The presence of certain activating groups on the α-carbon can increase the lability of the C-P bond. For instance, α-oxo or α-hydroxy substituents can, under specific enzymatic or chemical conditions, participate in reactions that lead to C-P bond scission. In biological systems, enzymes like phosphonatase utilize an adjacent carbonyl group to facilitate C-P bond hydrolysis through an iminium ion mechanism.[2][3]

Q2: I am working with an α-aminophosphonate ester and observing significant C-P bond cleavage during acid hydrolysis. What are my options?

A2: This is a common challenge. Given the susceptibility of α-aminophosphonates to C-P bond cleavage in acidic media, it is advisable to avoid harsh acidic hydrolysis. Milder, more selective methods are recommended:

  • Silyl Halide-Mediated Dealkylation (McKenna Reaction): This is the premier method for deprotecting phosphonate esters under mild conditions. Bromotrimethylsilane (TMSBr) is the most common reagent. It reacts with the phosphonate ester to form a bis(trimethylsilyl) ester intermediate, which is then readily hydrolyzed with a neutral protic solvent like methanol or water.[4][5] This two-step procedure avoids the use of strong acids and high temperatures.

  • Alternative Silylating Agents: Iodotrimethylsilane (TMSI) is more reactive than TMSBr, while chlorotrimethylsilane (TMSCl) is less reactive but can be activated with sodium or lithium iodide. The choice of reagent can be tailored to the reactivity of your substrate.

  • Careful pH Control: If a hydrolytic approach is necessary, maintaining the pH in the neutral to slightly basic range can help suppress the protonation of the α-amino group, thereby stabilizing the C-P bond.

Q3: What are the key advantages of using silyl halides for phosphonate ester dealkylation?

A3: Silyl halide-based methods, particularly the McKenna reaction, offer several advantages over traditional acid or base hydrolysis:

  • Mild Reaction Conditions: These reactions are typically carried out at or below room temperature, preserving sensitive functional groups elsewhere in the molecule.

  • High Chemoselectivity: Silyl halides selectively cleave P-O ester bonds over a wide range of other functional groups.

  • Neutral Workup: The final hydrolysis of the silyl ester intermediate is performed with neutral water or an alcohol, avoiding exposure of the product to harsh pH conditions.

  • Broad Substrate Scope: This method is effective for a variety of phosphonate esters, including those that are sterically hindered.

Troubleshooting Guides

Guide 1: Optimizing the McKenna Reaction to Prevent Side Reactions

The McKenna reaction, while powerful, can sometimes lead to side reactions if not properly optimized. This guide will help you troubleshoot common issues.

Possible CauseSuggested Solution
Insufficient Reagent Use a molar excess of TMSBr. Typically, 2-3 equivalents per ester group are sufficient.
Steric Hindrance For sterically hindered esters (e.g., diisopropyl), increase the reaction time and/or slightly elevate the temperature (e.g., to 40-50 °C). Monitor the reaction closely by ³¹P NMR.
Moisture Contamination Ensure all glassware, solvents, and reagents are scrupulously dry. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). TMSBr reacts readily with water.[4]
Possible CauseSuggested Solution
Alkylation by Alkyl Bromide The reaction of TMSBr with the phosphonate ester generates an alkyl bromide as a byproduct, which can alkylate nucleophilic sites like amines.[5] Minimize the reaction time by monitoring closely with ³¹P NMR and quench the reaction as soon as the starting material is consumed.
Presence of a Tertiary Amine Base While bases like triethylamine or pyridine are sometimes added to scavenge HBr, they can also promote N-alkylation.[5] If possible, avoid their use. If a scavenger is necessary, consider a non-nucleophilic, sterically hindered base.
Substrate Structure Consider using more sterically hindered phosphonate esters (e.g., diisopropyl instead of diethyl) to slow down the rate of both dealkylation and potential N-alkylation, allowing for a larger processing window.[4]
Guide 2: Analytical Monitoring of C-P Bond Cleavage

Effective troubleshooting requires accurate monitoring of the reaction to detect the formation of unwanted byproducts.

³¹P NMR is the most direct and powerful technique for monitoring phosphonate ester hydrolysis.

  • Tracking Reaction Progress: The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment. The conversion of a phosphonate ester to a phosphonic acid results in a characteristic upfield or downfield shift in the ³¹P NMR spectrum. The disappearance of the starting material signal and the appearance of the product signal can be used to monitor the reaction progress and determine the endpoint.[4]

  • Identifying C-P Bond Cleavage: C-P bond cleavage results in the formation of inorganic phosphate or other phosphorus-containing species that will have distinct chemical shifts from your desired phosphonic acid product. By comparing the spectrum of your reaction mixture to that of an authentic sample of your product and potential byproducts, you can identify and quantify the extent of C-P bond cleavage. The chemical shift range for phosphonates is typically between 0 and 35 ppm, while inorganic phosphate appears around 0-5 ppm, with its exact position being pH-dependent.

Mass spectrometry is an invaluable tool for identifying the products of C-P bond cleavage.

  • Expected Fragments: In the mass spectrum of your desired phosphonic acid, you would expect to see the molecular ion peak. If C-P bond cleavage has occurred, you will observe fragments corresponding to the cleaved organic moiety and the phosphorus-containing fragment (e.g., phosphoric acid).

  • Fragmentation Analysis: Careful analysis of the fragmentation pattern can provide evidence for C-P bond scission. For example, in electron ionization (EI) mass spectrometry, you might observe fragments corresponding to the loss of the alkyl/aryl group attached to the phosphorus.

Experimental Protocols

Protocol 1: General Procedure for the McKenna Reaction (TMSBr Dealkylation)

This protocol provides a general guideline for the dealkylation of phosphonate esters using bromotrimethylsilane.

Materials:

  • Dialkyl phosphonate ester

  • Bromotrimethylsilane (TMSBr), freshly distilled or from a new bottle

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Methanol or water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the dialkyl phosphonate ester in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TMSBr (2-3 equivalents per ester group) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by ³¹P NMR spectroscopy. The reaction is complete when the starting material signal has disappeared and a new signal corresponding to the bis(trimethylsilyl) phosphonate has appeared (typically shifted upfield).[4]

  • Once the reaction is complete, remove the solvent and excess TMSBr under reduced pressure.

  • Carefully add methanol or water to the residue at 0 °C to hydrolyze the silyl ester intermediate. Stir for 30 minutes.

  • Remove the solvent under reduced pressure to yield the crude phosphonic acid.

  • Purify the phosphonic acid as required by your specific compound (e.g., recrystallization, chromatography).

Protocol 2: Monitoring Hydrolysis by ³¹P NMR Spectroscopy

Procedure:

  • Set up the hydrolysis reaction as planned.

  • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by neutralizing the acid or base).

  • Prepare an NMR sample by dissolving the aliquot in a suitable deuterated solvent.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analyze the spectrum to determine the relative integrals of the starting material, product, and any potential byproduct signals. This will allow you to quantify the conversion and the extent of any C-P bond cleavage.

Visualization of Hydrolysis Pathways

The following diagram illustrates the desired P-O cleavage pathway versus the undesired C-P cleavage pathway during the hydrolysis of a generic phosphonate ester.

hydrolysis_pathways cluster_start Starting Material cluster_desired Desired Hydrolysis (P-O Cleavage) cluster_undesired Undesired Hydrolysis (C-P Cleavage) start R-PO(OR')₂ Phosphonate Ester desired_product R-PO(OH)₂ Phosphonic Acid start->desired_product  Mild Conditions (e.g., TMSBr, then H₂O) undesired_product1 R-H (Alkane/Arene) start->undesired_product1 Harsh Conditions (e.g., Strong Acid, Heat)   undesired_product2 H₃PO₄ (Phosphoric Acid) start->undesired_product2  

Caption: Competing hydrolysis pathways of phosphonate esters.

Logical Workflow for Troubleshooting

This flowchart provides a systematic approach to troubleshooting issues related to C-P bond cleavage.

troubleshooting_workflow start Experiment: Hydrolysis of Phosphonate Ester check_cleavage Observe C-P Bond Cleavage? (via ³¹P NMR / MS) start->check_cleavage no_cleavage Successful Hydrolysis: Isolate Product check_cleavage->no_cleavage No cleavage_detected C-P Cleavage Detected check_cleavage->cleavage_detected Yes analyze_conditions Analyze Reaction Conditions cleavage_detected->analyze_conditions harsh_acid Using Strong Acid/Heat? analyze_conditions->harsh_acid yes_harsh Switch to Milder Method harsh_acid->yes_harsh Yes no_harsh Examine Substrate Structure harsh_acid->no_harsh No mckenna Implement McKenna Reaction (TMSBr) yes_harsh->mckenna other_mild Consider Other Mild Reagents (e.g., TMSCl/NaI) yes_harsh->other_mild alpha_sub α-Amino or other activating group present? no_harsh->alpha_sub yes_alpha Prioritize Mild Dealkylation (McKenna Reaction) alpha_sub->yes_alpha Yes no_alpha Re-evaluate Reaction Time and Temperature alpha_sub->no_alpha No yes_alpha->mckenna

Sources

Troubleshooting

Improving solubility of (Pyridin-2-Ylmethyl)phosphonic Acid for biological assays

Introduction: The Challenge of (Pyridin-2-Ylmethyl)phosphonic Acid in Biological Assays (Pyridin-2-Ylmethyl)phosphonic acid is a compound of interest for researchers in various biological fields. Its structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of (Pyridin-2-Ylmethyl)phosphonic Acid in Biological Assays

(Pyridin-2-Ylmethyl)phosphonic acid is a compound of interest for researchers in various biological fields. Its structure, featuring both a pyridine ring and a phosphonic acid moiety, presents a unique challenge for formulation in aqueous buffers typical of biological assays (e.g., cell-based assays, enzyme kinetics). Many researchers report initial difficulties in achieving complete and stable solubilization, which is a critical first step for obtaining reliable and reproducible experimental data.

This guide provides a comprehensive, scientifically-grounded approach to understanding and overcoming the solubility limitations of this molecule. We will delve into the chemical principles governing its behavior in solution and provide a systematic workflow for developing a robust solubilization protocol for your specific assay requirements.

Understanding the Molecule: A Zwitterionic Nature

The key to solving the solubility puzzle lies in understanding the structure of (Pyridin-2-Ylmethyl)phosphonic acid. It contains two ionizable groups:

  • A basic pyridine nitrogen: This group can be protonated (gain a positive charge).

  • A diprotic phosphonic acid group: This group can lose two protons to become negatively charged.[1][2][3]

This dual nature makes it a zwitterion , a molecule that has both a positive and a negative electrical charge. At physiological pH (~7.4), the molecule likely exists in a zwitterionic state, where strong intermolecular electrostatic interactions can lead to the formation of a stable crystal lattice, resulting in poor aqueous solubility.

The solubility of such a compound is critically dependent on the pH of the solvent. By adjusting the pH away from its isoelectric point (the pH at which the net charge is zero), we can shift the equilibrium towards a predominantly charged species (either cationic or anionic), which will have much greater solubility in polar solvents like water.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₈NO₃P[4]

  • Molecular Weight: 173.11 g/mol [4]

  • pKa Values: Phosphonic acids are diprotic.[2][5] The first pKa (pKa₁) is typically in the range of 1.1 to 2.3, and the second (pKa₂) ranges from 5.3 to 7.2.[3][6] The pKa of the pyridine ring is also a critical factor. By manipulating the pH to be well above or below these pKa values, we can ensure the molecule is in a fully ionized, and therefore more soluble, state.

Systematic Solubilization Strategy

We recommend a systematic, stepwise approach to determine the optimal solubilization conditions. This workflow minimizes the use of precious compounds and ensures a logical progression from simple to more complex solvent systems.

G cluster_0 Phase 1: Aqueous Solubility Screening cluster_1 Phase 2: pH Adjustment cluster_2 Phase 3: Co-Solvent Strategy A Start: Weigh Compound B Add H₂O to desired conc. (e.g., 10 mM) A->B C Vortex / Sonicate B->C D Completely Dissolved? C->D E SUCCESS: Use aqueous stock D->E Yes F FAIL: Proceed to pH Adjustment D->F No G Split suspension into two aliquots (Acid & Base) F->G H Aliquot 1: Add 1N HCl dropwise G->H I Aliquot 2: Add 1N NaOH dropwise G->I J Dissolved? H->J K Dissolved? I->K L SUCCESS: Use pH-adjusted stock. Neutralize if needed. J->L Yes M FAIL: Proceed to Co-Solvent J->M No K->L Yes K->M No N Start with fresh compound M->N O Add minimal 100% DMSO to dissolve (e.g., to 100 mM) N->O P Vortex / Sonicate O->P Q Dissolved? P->Q R SUCCESS: Use DMSO stock. Check assay tolerance. Q->R Yes S FAIL: Consult Specialist Q->S No

Sources

Optimization

Technical Support Center: Synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid

Welcome to the technical support guide for the synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or scaling up this important chemical intermediate. The synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. This guide provides troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Overview

The most common and scalable synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid is a two-step process. First, a phosphonate ester, typically Diethyl (pyridin-2-ylmethyl)phosphonate, is formed. This is followed by the hydrolysis of the ester to yield the final phosphonic acid.

Synthesis_Workflow cluster_0 Step 1: Phosphonate Ester Formation cluster_1 Step 2: Hydrolysis Start 2-(Chloromethyl)pyridine or 2-Picoline derivative Intermediate Diethyl (pyridin-2-ylmethyl)phosphonate Start->Intermediate Michaelis-Arbuzov Reaction Reagent1 Trialkyl Phosphite (e.g., Triethyl Phosphite) Reagent1->Intermediate FinalProduct (Pyridin-2-Ylmethyl)phosphonic Acid Intermediate->FinalProduct Acid-catalyzed cleavage Reagent2 Concentrated Acid (e.g., HCl) Reagent2->FinalProduct

Caption: General two-step synthesis workflow.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Phosphonate Ester Synthesis (Step 1)

Question 1: My yield of Diethyl (pyridin-2-ylmethyl)phosphonate is consistently low (<60%). What are the primary causes?

Answer: Low yields in this step, particularly when using the Michaelis-Arbuzov reaction with 2-(chloromethyl)pyridine and triethyl phosphite, are a frequent challenge. The root causes can be broken down into three main areas:

  • Pyridine Nitrogen Interference: The nitrogen atom on the pyridine ring is basic. It can deactivate Lewis acid catalysts if they are used, or participate in side reactions.[1] In the Michaelis-Arbuzov reaction, which is typically thermally driven, the nitrogen can promote the quaternization of the starting 2-(chloromethyl)pyridine, leading to undesirable byproducts and consumption of the starting material.

  • Reagent Quality and Reaction Conditions:

    • Purity of 2-(chloromethyl)pyridine: This starting material can be unstable and degrade over time, especially if not stored properly. It is often stabilized as its hydrochloride salt, which must be neutralized before use. Ensure you are using high-purity, freshly prepared or properly stored starting material.

    • Temperature Control: The Michaelis-Arbuzov reaction requires heating, but is also exothermic once initiated.[2] Poor temperature control can lead to runaway reactions, decomposition of starting materials, and the formation of dark, polymeric byproducts. A gradual increase in temperature to initiate the reaction, followed by careful maintenance, is critical.[2]

  • Side Reactions: Besides polymerization, the formation of byproducts from the reaction of the generated alkyl halide (e.g., ethyl bromide) with the triethyl phosphite can occur, complicating the reaction mixture.[2]

Expert Recommendation: For a more controlled reaction, consider an alternative route involving the deprotonation of 2-picoline with a strong base like n-butyllithium, followed by reaction with diethyl chlorophosphate.[1] While this involves handling pyrophoric reagents, it can offer higher yields and predictability on a small scale.

Question 2: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance instead of the desired phosphonate ester. How can I prevent this?

Answer: This is a classic sign of decomposition and polymerization, a known issue when working with reactive species like vinylbenzyl chloride, which shares reactivity patterns with pyridylmethyl halides.[3]

  • Causality: The high temperatures required for the Michaelis-Arbuzov reaction (often 120-150°C) can cause polymerization of the pyridine-containing starting material or product.[2][3] The presence of oxygen or metallic impurities can also catalyze these degradation pathways.

  • Troubleshooting Steps:

    • Strict Temperature Management: Use an oil bath with a thermocouple for precise temperature control. Heat the mixture of 2-(chloromethyl)pyridine and triethyl phosphite gradually. Once the exothermic reaction begins (indicated by the distillation of the ethyl halide byproduct), you may need to reduce external heating to maintain a steady temperature.[2]

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation, which can contribute to color formation and degradation.

    • Solvent Choice: While often run neat, performing the reaction in a high-boiling, inert solvent (e.g., xylenes, diphenyl ether) can help moderate the temperature and prevent localized overheating.

    • Consider Catalysis: Some modern variations of the Arbuzov reaction use Lewis acid or nickel/palladium catalysts, which can sometimes lower the required reaction temperature, thereby minimizing thermal decomposition.[2]

Question 3: What is the most effective method for purifying the Diethyl (pyridin-2-ylmethyl)phosphonate intermediate?

Answer: The choice of purification depends on the scale of your reaction and the nature of the impurities.

  • For Small-Scale (< 5g): Flash column chromatography on silica gel is typically the most effective method. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or a mixture of ethyl acetate/methanol, will effectively separate the desired product from unreacted starting materials and non-polar byproducts.

  • For Large-Scale (> 5g): Chromatography becomes cumbersome and expensive. High-vacuum distillation (Kugelrohr or short-path distillation) is the preferred industrial method.[4] The phosphonate ester is a high-boiling oil, so a good vacuum pump (<0.1 mmHg) is essential.

MethodAdvantagesDisadvantages
Flash Chromatography High resolution, good for removing diverse impurities.Not easily scalable, consumes large solvent volumes.
Vacuum Distillation Highly scalable, cost-effective for large quantities.Requires specialized equipment, thermal stress can degrade product.
Category 2: Hydrolysis & Final Product Isolation (Step 2)

Question 4: I'm unsure if the hydrolysis of the phosphonate ester is complete. How can I monitor the reaction and ensure full conversion?

Answer: Complete hydrolysis is crucial for obtaining a pure final product. The most common and robust method is refluxing the phosphonate ester in concentrated hydrochloric acid (typically 6-12 M).[5]

  • Reaction Monitoring:

    • TLC Analysis: Spot the reaction mixture on a reverse-phase TLC plate. The final phosphonic acid is highly polar and will have a much lower Rf than the starting ester.

    • ³¹P NMR Spectroscopy: This is the most definitive method. Take an aliquot from the reaction, neutralize it, and acquire a ³¹P NMR spectrum. The starting diethyl phosphonate will have a characteristic chemical shift. As the reaction progresses, you will see new peaks corresponding to the monoester intermediate and the final phosphonic acid. The reaction is complete when the peak for the starting ester has completely disappeared.

  • Ensuring Completion:

    • Reaction Time & Temperature: Refluxing for 6-12 hours is standard.[5] For sterically hindered phosphonates, longer reaction times may be necessary.[6]

    • Acid Concentration: Using concentrated HCl (37% w/w) is standard practice. Dilute acid will be significantly less effective.

Question 5: After removing the HCl, my final product is a very sticky, hygroscopic oil that refuses to crystallize. How can I isolate a solid?

Answer: This is the most common and frustrating challenge in phosphonic acid synthesis.[7] These molecules are often zwitterionic and hygroscopic, making them difficult to handle and crystallize.[5]

Troubleshooting_Crystallization Start Product is a Sticky Oil Azeotrope Azeotropic removal of water (e.g., with toluene) Start->Azeotrope SolventScreen Attempt Crystallization: - Acetonitrile - Acetone/Water - Isopropanol Azeotrope->SolventScreen SaltFormation If still oil: Convert to a salt (e.g., sodium or triethylammonium salt) SolventScreen->SaltFormation Failure FinalProduct Isolate Solid Phosphonic Acid SolventScreen->FinalProduct Success PurifySalt Crystallize the salt SaltFormation->PurifySalt LiberateAcid Liberate free acid using strong acid ion-exchange resin PurifySalt->LiberateAcid LiberateAcid->FinalProduct

Caption: Troubleshooting flowchart for product isolation.

  • Step-by-Step Isolation Strategy:

    • Thorough Water Removal: After distilling the bulk of the HCl and water, add toluene to the residue and evaporate it under reduced pressure. Repeat this 2-3 times. This azeotropic distillation is highly effective at removing residual water.[5]

    • Solvent Screening for Crystallization: Do not default to a single solvent. Try a range of polar solvents where the acid has moderate solubility at high temperatures and low solubility at room temperature. Good starting points include acetonitrile, isopropanol, or mixtures like acetone/water or methanol/acetone.[5][7]

    • Salt Formation and Liberation: If direct crystallization fails, a robust method is to convert the crude acid into a salt.[7] Dissolve the sticky oil in ethanol and carefully add a base (e.g., sodium hydroxide or triethylamine) to form the corresponding salt. Salts are often more crystalline and less hygroscopic than the free acid. The salt can then be purified by recrystallization. Following purification, the free acid can be regenerated by dissolving the salt in water and passing it through a strong acid ion-exchange column (e.g., Dowex).

    • Freeze-Drying (Lyophilization): If an amorphous solid is acceptable, dissolving the crude product in a minimal amount of water and freeze-drying can yield a handleable powder.

Section 3: Detailed Experimental Protocols

Disclaimer: These protocols are for informational purposes and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of Diethyl (pyridin-2-ylmethyl)phosphonate
  • Setup: Equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel (or addition funnel), a thermocouple, and a nitrogen inlet. Place the flask in an oil bath on a magnetic stirrer hotplate.

  • Reagents: To the flask, add 2-(chloromethyl)pyridine hydrochloride (1 equiv.). Add an appropriate solvent like toluene and an aqueous solution of sodium bicarbonate (2 equiv.) to neutralize the salt. Stir vigorously until all solids dissolve and the layers separate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain the free base of 2-(chloromethyl)pyridine as an oil.

  • Reaction: To the neat 2-(chloromethyl)pyridine oil, add triethyl phosphite (1.1 equiv.).

  • Heating: Under a slow stream of nitrogen, begin heating the mixture gently. Monitor the temperature closely.

  • Initiation & Maintenance: Gradually increase the temperature to ~130-140°C. The reaction will initiate, and ethyl chloride will begin to distill. Maintain this temperature for 2-4 hours, or until the distillation of ethyl chloride ceases.

  • Workup: Cool the reaction mixture to room temperature. Purify the resulting crude oil by vacuum distillation or flash column chromatography as described in the FAQ section.

Protocol 2: Hydrolysis to (Pyridin-2-Ylmethyl)phosphonic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser, add the purified Diethyl (pyridin-2-ylmethyl)phosphonate (1 equiv.).

  • Acid Addition: Add concentrated hydrochloric acid (~12 M, 10-20 volumes) to the flask.

  • Reflux: Heat the mixture to reflux (approximately 110°C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction's progress using ³¹P NMR or TLC as described in the FAQ section.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the water and excess HCl under reduced pressure using a rotary evaporator.

  • Purification & Isolation: Follow the troubleshooting steps outlined in Question 5 to remove residual water and crystallize the final product. The product should appear as a white to off-white solid.

References

  • Comptes Rendus Chimie. (n.d.). A new route for the synthesis of meso-(pyridin-2-ylmethyl)porphyrins. ScienceDirect.
  • Zavras, A., et al. (2011).
  • Yong, K. H., et al. (2015). Synthesis of diethyl{[5-(3-fluorophenyl)-pyridine-2-yl]methyl} phosphonate used in the synthesis of himbacine analogs.
  • Organic Syntheses. (n.d.). Diethyl [(2-tetrahydropyranyloxy)
  • Eurofins. (n.d.). Unpacking phosphonic acid.
  • Pietrzyk, P., et al. (2020).
  • MDPI. (n.d.).
  • Tokyo Chemical Industry. (n.d.). (Pyridin-2-ylmethyl)phosphonic Acid.
  • Google Patents. (n.d.). Preparation method of diethyl methylphosphonite.
  • Metcalf, W. W., & van der Donk, W. A. (2009).
  • Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
  • SCIENCE & INNOVATION. (2023). SYNTHESIS OF PHOSPHONIC ACIDS OF POLYFUNCTIONAL PYRIDOPYRIMIDINES.
  • Boyd, E. A. (n.d.). PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository.
  • ResearchGate. (n.d.). Molecule of the diethyl(pyridin-2-ylmethyl)
  • PubChem. (n.d.). Diethyl (pyridin-2-ylmethyl)
  • Tokyo Chemical Industry Co., Ltd. (n.d.). (Pyridin-2-ylmethyl)phosphonic Acid.
  • ResearchGate. (n.d.). Optimization of aldehyde-based Pudovik reaction.
  • Rossi, P. P., et al. (2021).
  • Biosynth. (n.d.). Diethyl (pyridin-2-ylmethyl)
  • ResearchGate. (2013).
  • Montchamp, J.-L. (2017).
  • Wang, Y., et al. (2022).
  • Wikipedia. (n.d.). Pudovik reaction.
  • Grokipedia. (n.d.). Pudovik reaction.
  • Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. MDPI.

Sources

Troubleshooting

Effect of pH on the stability of (Pyridin-2-Ylmethyl)phosphonic Acid complexes

Technical Support Center: (Pyridin-2-Ylmethyl)phosphonic Acid Complexes Introduction: The Critical Role of pH in Coordinating (Pyridin-2-Ylmethyl)phosphonic Acid Welcome to the technical support guide for (Pyridin-2-Ylme...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Pyridin-2-Ylmethyl)phosphonic Acid Complexes

Introduction: The Critical Role of pH in Coordinating (Pyridin-2-Ylmethyl)phosphonic Acid

Welcome to the technical support guide for (Pyridin-2-Ylmethyl)phosphonic Acid, a versatile multidentate ligand. This document is designed for researchers and drug development professionals who are navigating the complexities of its coordination chemistry. The stability and very structure of the resulting metal complexes are profoundly dependent on pH. This is because (Pyridin-2-Ylmethyl)phosphonic Acid—hereafter referred to as 2-PyCH₂PO₃H₂—is a polyprotic ligand with distinct protonation states that dictate its binding behavior.

The phosphonic acid group (-PO₃H₂) is dibasic, while the pyridine nitrogen can also be protonated. The degree of deprotonation at these sites, governed by the solution's pH, determines the availability and nature of the donor atoms (the phosphonate oxygens and the pyridine nitrogen) for metal coordination.[1] An improperly controlled pH can lead to a host of experimental issues, including low yield, precipitation of metal hydroxides or insoluble complexes, and the formation of unintended species. This guide provides in-depth answers to common questions and robust troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is cloudy, and a precipitate is forming upon adding my metal salt. What's happening and how can I fix it?

This is the most common issue encountered and it typically points to one of two pH-related problems:

  • Probable Cause 1: Metal Hydroxide Precipitation. If you are working at a neutral to high pH, the concentration of hydroxide ions (OH⁻) may be sufficient to precipitate your metal as a metal hydroxide (e.g., Fe(OH)₃, Cu(OH)₂). This is especially true for highly charged, hydrolyzable metal ions.[2]

  • Probable Cause 2: Insoluble Complex or Polymer Formation. Phosphonate ligands are known to form polymeric structures or insoluble protonated complexes at specific pH ranges where the ligand is not fully deprotonated.[2][3][4] These species often have low solubility in aqueous solutions. The problem of solid-phase formation is a well-documented challenge in organophosphonate chemistry.[4]

Troubleshooting Workflow:

  • Control the pH Rigorously: Do not assume the final pH will be appropriate. The complexation reaction itself can release protons, lowering the pH. It is essential to use a suitable buffer system or to perform the reaction using a pH-stat autotitrator.

  • Adjust the Order of Addition: Try dissolving the 2-PyCH₂PO₃H₂ ligand first and adjusting the pH to the desired value before the slow, dropwise addition of the metal salt solution. This prevents localized high concentrations of the metal ion that can lead to immediate precipitation.

  • Work in Dilute Conditions: High concentrations can favor the formation of insoluble polymers.[4] Reducing the concentration of both the ligand and the metal can help keep the resulting complex in solution.

  • Preliminary Solubility Studies: Before attempting a large-scale synthesis, perform small-scale experiments to determine the solubility of your target complex at various pH points. Any stability constant measurement for organophosphonates should ideally be preceded by preliminary experiments to check for heterogeneity.[2][4]

Q2: How do I know which form of the 2-PyCH₂PO₃H₂ ligand is present at my experimental pH?

The ligand can exist in several protonation states, which directly impacts its charge and which atoms are available to bind to a metal.

  • Strongly Acidic pH (e.g., < 1): The ligand is fully protonated. The pyridine nitrogen is protonated (PyH⁺), and the phosphonic acid group is neutral (-PO₃H₂). In this state, its ability to chelate is significantly reduced.

  • Moderately Acidic pH (e.g., 2-4): The first proton of the phosphonic acid group dissociates (-PO₃H⁻), creating a potent monoanionic binding site. The pyridine nitrogen may still be protonated.

  • Near-Neutral to Mildly Basic pH (e.g., 6-8): The second proton of the phosphonic acid group dissociates, creating a dianionic phosphonate group (-PO₃²⁻) which is a very strong metal binder. The pyridine nitrogen is typically deprotonated and available for coordination.[5][6]

  • Strongly Basic pH (e.g., > 9): The ligand is fully deprotonated and acts as a strong tridentate ligand. However, the risk of metal hydroxide precipitation is highest in this range.

The following diagram illustrates the pH-dependent speciation of 2-PyCH₂PO₃H₂.

G cluster_pH Decreasing pH <--- | ---> Increasing pH cluster_species Dominant Ligand Species S1 Fully Protonated (PyH⁺)-CH₂-PO₃H₂ S2 Mono-deprotonated (PyH⁺)-CH₂-PO₃H⁻ S3 Di-deprotonated (Py)-CH₂-PO₃²⁻ S4 Fully Deprotonated (Py)-CH₂-PO₃²⁻ S1->S2 + OH⁻ - H₂O S2->S3 + OH⁻ - H₂O S3->S4 Pyridine N already deprotonated

Caption: pH-dependent speciation of (Pyridin-2-Ylmethyl)phosphonic Acid.

Q3: What is the best method to quantitatively measure the stability of my complex as a function of pH?

Potentiometric titration is the gold-standard technique for determining the stability constants of metal complexes.[7] This method involves titrating a solution containing the metal ion and the ligand with a standardized strong base (e.g., NaOH) and monitoring the pH change. The resulting titration curve contains information about the protonation equilibria of the ligand and the formation equilibria of the complex.

Key Advantages of Potentiometric Titration:

  • Quantitative Data: It allows for the calculation of stepwise and overall stability constants (β values).

  • Speciation Modeling: The data can be used with specialized software (e.g., Hyperquad, SCOGS) to generate speciation diagrams, which show the relative concentration of each complex species as a function of pH.

  • Versatility: It is applicable to a wide range of metal-ligand systems.

For a detailed methodology, refer to the "Experimental Protocols" section below.

Troubleshooting Guide: Summary Table

Observed Problem Probable Cause (pH-Related) Recommended Solution
Precipitate forms immediately upon mixing metal and ligand. Formation of insoluble metal hydroxides (pH too high) or insoluble protonated ligand salts (pH too low).Adjust pH of ligand solution before adding metal. Add metal salt solution slowly with vigorous stirring. Use a buffer.
Low yield of isolated complex. The optimal pH for the formation of the desired complex species was not maintained, leading to a mixture of species in solution.Perform a pH-scouting study using small-scale reactions. Use potentiometric titration to determine the ideal pH range for your target complex.
Inconsistent characterization data (NMR, UV-Vis). The sample exists as a mixture of different protonated or oligomeric species due to unbuffered or incorrect pH.[2][4]Buffer your samples for analysis. Ensure complete equilibration; some phosphonate systems can take hours or even days to reach equilibrium.[2]
Difficulty crystallizing the complex. Solution contains multiple species in equilibrium. The target complex may have low solubility at the crystallization pH.Use pH screening as part of your crystallization trials. Consider using co-solvents or different counter-ions to improve solubility.

Experimental Protocols

Protocol 1: Determination of Stability Constants by Potentiometric pH Titration

This protocol provides a framework for determining the pKa values of 2-PyCH₂PO₃H₂ and the stability constants of its metal complexes.

1. Reagent and Equipment Preparation:

  • Carbonate-Free NaOH: Prepare a ~0.1 M NaOH solution using boiled, deionized water and standardize it against primary standard potassium hydrogen phthalate (KHP).[8] Store it in a bottle with a soda-lime guard tube to prevent CO₂ absorption.

  • Ligand & Metal Solutions: Prepare stock solutions of 2-PyCH₂PO₃H₂ and the metal salt (e.g., Cu(NO₃)₂, Zn(ClO₄)₂) of known concentration.

  • Background Electrolyte: Use a constant ionic strength medium (e.g., 0.1 M KNO₃ or KCl) for all solutions to keep activity coefficients constant.

  • Equipment: A calibrated pH meter with a high-quality glass electrode, a temperature-controlled titration vessel, a magnetic stirrer, and a calibrated burette or autotitrator.

2. Titration Workflow:

G cluster_prep Preparation cluster_titrations Titrations (Perform 3+) cluster_execution Execution cluster_analysis Data Analysis Calibrate 1. Calibrate pH Electrode (pH 4, 7, 10 buffers) Prepare 2. Prepare Titration Solutions (in thermostatted vessel) Calibrate->Prepare T1 A. Acid Blank (HCl in background electrolyte) Prepare->T1 T2 B. Ligand Only (2-PyCH₂PO₃H₂ in electrolyte) Prepare->T2 T3 C. Metal + Ligand (e.g., 1:1, 1:2, 1:5 ratios) Prepare->T3 Titrate 3. Titrate with std. NaOH (add small increments, record pH after stabilization) Plot 4. Plot pH vs. Volume NaOH Titrate->Plot Analyze 5. Analyze Curves with Software (e.g., Hyperquad) to calculate pKa and log β values Plot->Analyze

Caption: Workflow for potentiometric titration to find stability constants.

3. Data Analysis:

  • The titration of the acid blank (A) is used to determine the exact concentration of the NaOH titrant.

  • The titration of the ligand alone (B) is used to calculate the ligand's pKa values.

  • The titration curves for the metal-ligand systems (C) are displaced to lower pH values compared to the ligand-only curve due to the release of protons upon complex formation. The magnitude of this displacement is related to the stability of the complex.

  • Specialized software is used to fit the experimental data to a chemical model, refining the stability constants (β) for various species (e.g., ML, MHL, ML₂).

References

  • G. G. Mohan, S. K. Singh, R. K. Singh, "Molecular Metal Phosphonates," Chemical Reviews, 2012. [Link]

  • K. Popov, et al., "Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report)," Pure and Applied Chemistry, 2001. [Link]

  • A.P. Lewis, et al., "CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS," IUPAC Technical Report, 2001. [Link]

  • S. D. Christesen, "pH dependence of methyl phosphonic acid, dipicolinic acid, and cyanide by surface-enhanced Raman spectroscopy," ResearchGate, 2003. [Link]

  • C. A. Duckett, "Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands," Cardiff University ORCA, 2018. [Link]

  • A. Wolinska, et al., "Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes," MDPI, 2021. [Link]

  • A. Zavras, et al., "2-Pyridylmethylphosphonic acid: a flexible, multi-dentate ligand for metal phosphonates," CrystEngComm, 2016. [Link]

  • Unknown, "POTENTIOMETRIC TITRATIONS," Course Hero. [Link]

  • X. Zhang, et al., "Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione," South-Central University for Nationalities, 2012. [Link]

  • S. El-Sayed, et al., "pH Dependence of Phosphorus Speciation and Transport in Flow-Electrode Capacitive Deionization," ACS Publications, 2020. [Link]

  • B. Gole, et al., "(Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts," Comptes Rendus de l'Académie des Sciences, 2011. [Link]

  • J. P. Walton, et al., "Pyridylphosphinate metal complexes: synthesis, structural characterisation and biological activity," PubMed, 2016. [Link]

  • V. C. Kravtsov, et al., "SYNTHESIS AND CHARACTERISATION OF A NOVEL PHOSPHONATE LIGAND AND ITS PALLADIUM(II) COORDINATION COMPOUND," Chemistry Journal of Moldova, 2017. [Link]

  • Unknown, "Potentiometric titration for the high precision determination of active components in six types of chemical disinfectants," ResearchGate, 2018. [Link]

  • Unknown, "Supplementary Figure 1: Potentiometric titration graphs overlaying four plots of 2.0 mL (0.1M) free," MedCrave online. [Link]

  • R. H. Wightman, et al., "H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides," Nucleic Acids Research, 1996. [Link]

  • A. Deally, et al., "The coordination chemistry of dithiophosphonates: An emerging and versatile ligand class," Coordination Chemistry Reviews, 2013. [Link]

  • Wikipedia, "Stability constants of complexes." [Link]

  • Organic Chemistry Portal, "Phosphonate synthesis by substitution or phosphonylation." [Link]

  • Wikipedia, "Transition metal pyridine complexes." [Link]

  • A. T. Oindo, et al., "Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I)," JSciMed Central, 2023. [Link]

  • G. Keglevich, "Green phosphonate chemistry – Does it exist?," RSC Publishing, 2020. [Link]

  • M. Ruben, et al., "Pyridine coordination chemistry for molecular assemblies on surfaces," PubMed, 2014. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of (Pyridin-2-ylmethyl)phosphonic Acid and Its Positional Isomers for Applications in Coordination Chemistry and Drug Design

Abstract (Pyridinylmethyl)phosphonic acids represent a class of compounds with significant potential in materials science and medicinal chemistry, primarily owing to the synergistic functionalities of a metal-coordinatin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Pyridinylmethyl)phosphonic acids represent a class of compounds with significant potential in materials science and medicinal chemistry, primarily owing to the synergistic functionalities of a metal-coordinating pyridine ring and a robust, bone-targeting phosphonic acid moiety. The positional isomerism of the phosphonomethyl group on the pyridine ring—at the 2, 3, or 4 position—profoundly influences the molecule's steric and electronic properties. This guide presents a comparative study of (pyridin-2-ylmethyl)phosphonic acid, (pyridin-3-ylmethyl)phosphonic acid, and (pyridin-4-ylmethyl)phosphonic acid. We will delve into their synthetic routes, compare their key physicochemical properties, and discuss the implications of their structural differences on their function as chelating agents and bioactive molecules. This analysis is supported by established chemical principles and available experimental data to provide researchers, scientists, and drug development professionals with a foundational understanding for selecting the appropriate isomer for their specific application.

Introduction: The Significance of Isomeric Position

Phosphonic acids are recognized as excellent mimics of phosphates and are widely used as enzyme inhibitors, antiviral agents, and bone-targeting drugs. When combined with a pyridine ring, a new layer of functionality emerges. The pyridine nitrogen introduces a key coordination site for metal ions, a feature that is highly dependent on its position relative to the phosphonic acid group. This guide will explore the three principal isomers, hereafter referred to as the 2-isomer , 3-isomer , and 4-isomer , to elucidate how this seemingly minor structural change dictates their chemical behavior and potential utility.

The primary distinction lies in the spatial and electronic relationship between the Lewis basic pyridine nitrogen and the acidic, multidentate phosphonic acid group.

  • The 2-Isomer: The proximity of the nitrogen atom to the phosphonomethyl group allows for the formation of a stable six-membered chelate ring with metal ions. This intramolecular coordination is a dominant feature of its chemistry.

  • The 3-Isomer: The meta relationship between the two functional groups prevents direct intramolecular chelation. This isomer is more likely to act as a bridging ligand in polymeric coordination networks or interact with binding sites that accommodate this specific geometry.

  • The 4-Isomer: Similar to the 3-isomer, direct chelation is not feasible. The para arrangement allows it to act as a linear, bifunctional linker, making it an attractive candidate for the construction of metal-organic frameworks (MOFs).

This guide will systematically compare these isomers, providing the causal reasoning behind their differing properties.

Synthesis of (Pyridinylmethyl)phosphonic Acid Isomers

The most reliable and widely applicable method for synthesizing these isomers involves a two-step process: a Michaelis-Arbuzov reaction to form the carbon-phosphorus bond, followed by acidic hydrolysis to deprotect the phosphonate ester. This approach offers high yields and utilizes readily available starting materials.

Synthetic Workflow Overview

The general pathway involves the reaction of a (halomethyl)pyridine with a trialkyl phosphite (e.g., triethyl phosphite) to yield a diethyl (pyridinylmethyl)phosphonate intermediate. This intermediate is then hydrolyzed, typically using concentrated hydrochloric acid, to afford the final phosphonic acid.

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Acid Hydrolysis Start Pyridinylmethyl Halide (2-, 3-, or 4-isomer) MA_Rxn Heat (130-150 °C) Formation of C-P Bond Start->MA_Rxn Reagent1 Triethyl Phosphite (P(OEt)3) Reagent1->MA_Rxn Intermediate Diethyl (Pyridinylmethyl)phosphonate MA_Rxn->Intermediate Intermediate_ref Diethyl (Pyridinylmethyl)phosphonate Reagent2 Concentrated HCl Reflux Hydrolysis_Rxn Ester Cleavage Reagent2->Hydrolysis_Rxn Product (Pyridinylmethyl)phosphonic Acid (Isomeric Product) Hydrolysis_Rxn->Product Intermediate_ref->Hydrolysis_Rxn

Caption: General two-step synthesis of (Pyridinylmethyl)phosphonic acid isomers.

Experimental Protocol: Synthesis of Diethyl (Pyridin-2-ylmethyl)phosphonate

This protocol is representative and can be adapted for the 3- and 4-isomers using the corresponding starting materials.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(chloromethyl)pyridine hydrochloride (1 equiv.) and triethyl phosphite (2.5 equiv.).

    • Causality: Using an excess of triethyl phosphite helps to drive the reaction to completion and can also serve as the reaction solvent. The hydrochloride salt of the starting material is often more stable and commercially available.

  • Michaelis-Arbuzov Reaction: Heat the reaction mixture to 140-150 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.

  • Work-up and Purification: After cooling to room temperature, remove the excess triethyl phosphite under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to (Pyridin-2-ylmethyl)phosphonic Acid
  • Reaction Setup: In a round-bottom flask, dissolve the purified diethyl (pyridin-2-ylmethyl)phosphonate (1 equiv.) in concentrated hydrochloric acid (12 M).

  • Hydrolysis: Heat the mixture to reflux (approximately 110 °C) for 8-12 hours.

    • Self-Validation: The completion of the reaction can be monitored by ³¹P NMR, observing the shift from the phosphonate ester signal to the phosphonic acid signal.

  • Isolation: After cooling, remove the water and excess HCl under reduced pressure. The resulting solid is the hydrochloride salt of the phosphonic acid. To obtain the zwitterionic free acid, the salt can be dissolved in water and the pH carefully adjusted to its isoelectric point, or it can be purified by recrystallization from an appropriate solvent system like ethanol/water.

Comparative Physicochemical Properties

The isomeric position of the phosphonomethyl group directly impacts the electronic distribution within the pyridine ring and the steric accessibility of both the ring nitrogen and the phosphonic acid group. This leads to distinct differences in acidity, stability, and coordination behavior.

Acidity (pKa)
  • pKa₁ and pKa₂ (Phosphonic Acid): The pyridine ring is electron-withdrawing, which stabilizes the phosphonate anion and thus increases the acidity (lowers the pKa) compared to a simple alkylphosphonic acid. The strength of this effect is position-dependent: 2-position > 4-position > 3-position. Therefore, the 2-isomer is predicted to be the most acidic , followed by the 4-isomer, and then the 3-isomer.

  • pKa₃ (Pyridine Nitrogen): The phosphonic acid group is also electron-withdrawing. This effect will decrease the basicity of the pyridine nitrogen (lower its pKa). The proximity of the group in the 2-isomer will cause the most significant decrease in the basicity of the ring nitrogen .

Table 1: Predicted and Observed Physicochemical Properties of Isomers

Property(Pyridin-2-ylmethyl)phosphonic Acid(Pyridin-3-ylmethyl)phosphonic Acid(Pyridin-4-ylmethyl)phosphonic AcidCausality & Rationale
CAS Number 80241-45-874095-34-480241-43-6 (anhydrous)N/A
Melting Point (°C) 287210>300Crystal packing and intermolecular forces differ with isomeric structure.
Predicted Acidity (pKa₁) LowestHighestIntermediateThe electron-withdrawing effect of the pyridine N is strongest at the 2-position.
Predicted Basicity (pKa₃) LowestHighestIntermediateThe electron-withdrawing effect of the phosphonic acid group is strongest at the 2-position.
Hydrolytic Stability Unstable in strong acidStable Unstable in strong acidProtonation of the ring N in the 2- and 4-isomers facilitates cleavage of the C-P bond.
Chelation Ability Strong (Bidentate)Weak/None (Monodentate)Weak/None (Monodentate)Only the 2-isomer allows for the formation of a stable six-membered chelate ring.
Hydrolytic Stability: A Critical Distinction

A significant and experimentally observed difference between the isomers is their stability in strong acid. The 2- and 4-isomers are known to undergo cleavage of the carbon-phosphorus bond when heated in the presence of strong mineral acids, such as HCl. In contrast, the 3-isomer is stable under these conditions .

This reactivity can be explained by the electronic structure of the pyridine ring. The nitrogen atom at the 2- and 4-positions can be protonated, and the positive charge can be delocalized onto the benzylic carbon atom through resonance. This resonance stabilization of a carbocation-like transition state facilitates the nucleophilic attack (by water or chloride) and subsequent cleavage of the C-P bond. In the 3-isomer, this resonance stabilization is not possible, rendering the C-P bond significantly more robust.

G cluster_2_isomer 2-Isomer (Unstable) cluster_3_isomer 3-Isomer (Stable) 2_start Structure of 2-isomer 2_protonated Protonated N 2_start->2_protonated + H+ 2_resonance Resonance Stabilization of Transition State 2_protonated->2_resonance 2_cleavage C-P Bond Cleavage 2_resonance->2_cleavage 3_start Structure of 3-isomer 3_protonated Protonated N 3_start->3_protonated + H+ 3_no_resonance No Resonance Stabilization 3_protonated->3_no_resonance 3_stable Stable C-P Bond 3_no_resonance->3_stable

Caption: Rationale for the differential hydrolytic stability of the isomers.

Comparative Functional Properties

Coordination Chemistry and Chelation

The ability to coordinate with metal ions is a primary application for these molecules. Here, the isomeric position is paramount.

  • (Pyridin-2-ylmethyl)phosphonic Acid (2-Isomer): This isomer is an excellent bidentate chelating ligand . The pyridyl nitrogen and one of the phosphonate oxygen atoms can simultaneously bind to a metal center, forming a highly stable six-membered ring. This chelation effect significantly increases the stability of the resulting metal complexes compared to monodentate coordination.

  • (Pyridin-3-ylmethyl)- and (Pyridin-4-ylmethyl)phosphonic Acids (3- and 4-Isomers): These isomers cannot form intramolecular chelate rings due to the large distance between the donor atoms. They typically act as monodentate ligands through either the pyridine nitrogen or the phosphonate oxygen, or they can act as bridging ligands connecting two different metal centers. This makes them suitable for building coordination polymers and metal-organic frameworks where extended structures are desired.

G cluster_2 2-Isomer: Bidentate Chelation cluster_3 3-Isomer: Bridging Coordination M2 Metal Ion N2 N M2->N2 O2 O M2->O2 Ring2 Py-CH₂- P2 P(O)(OH)₂ M3a Metal Ion N3 N M3a->N3 M3b Metal Ion O3 O-P(O)(OH)₂ M3b->O3 Ring3 -CH₂-Py-

Caption: Coordination modes of the 2-isomer vs. the 3- and 4-isomers.

Biological Activity and Drug Design Implications

While comparative biological data for these specific parent molecules is scarce, their structural features allow for informed predictions relevant to drug development.

  • Enzyme Inhibition: As phosphate mimics, all three isomers have the potential to inhibit enzymes that process phosphate-containing substrates. The choice of isomer would depend on the specific geometry of the enzyme's active site. An active site that recognizes a bent conformation might favor the 2-isomer, while a more linear binding pocket might better accommodate the 3- or 4-isomers.

  • Bone Targeting: The phosphonic acid group is a well-known bone-targeting moiety due to its high affinity for calcium phosphate in the bone matrix. All three isomers can be used to deliver therapeutic agents (e.g., anticancer drugs, anti-inflammatory agents) to bone tissue. The choice of isomer would be dictated by the required orientation of the pyridine ring, which could be used to attach a payload or to interact with a secondary biological target.

  • Bioavailability and Stability: The superior hydrolytic stability of the 3-isomer could be a significant advantage in drug design, as it would be more resistant to degradation in the acidic environment of the stomach if administered orally.

Conclusion and Recommendations

The positional isomerism of (pyridinylmethyl)phosphonic acids is not a trivial structural modification but a fundamental determinant of their chemical and functional properties. The choice of isomer should be a deliberate decision based on the intended application.

  • For applications requiring strong metal chelation , such as in the development of MRI contrast agents, radiopharmaceuticals, or metal ion sensors, the (pyridin-2-ylmethyl)phosphonic acid (2-isomer) is the unequivocal choice due to its ability to form stable bidentate complexes.

  • For the construction of metal-organic frameworks (MOFs) or coordination polymers where extended, predictable structures are needed, the (pyridin-4-ylmethyl)phosphonic acid (4-isomer) is the most suitable candidate, acting as a rigid, linear linker. The (pyridin-3-ylmethyl)phosphonic acid (3-isomer) offers an alternative geometry for creating more complex, angular networks.

  • In drug development , particularly for oral formulations or applications requiring stability in acidic environments, the (pyridin-3-ylmethyl)phosphonic acid (3-isomer) offers a significant advantage due to its enhanced hydrolytic stability. The selection between isomers for bone-targeting applications will depend on the desired orientation of the pyridine ring for payload attachment and interaction with the biological target.

This guide provides a framework for understanding the distinct personalities of these three isomers. Further experimental investigation to quantify their pKa values and the stability constants of their metal complexes would be a valuable contribution to the field and would allow for an even more precise selection and design of molecules for advanced applications.

References

  • Białek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
  • Olszewski, T. K. (n.d.). SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS. Faculty of Chemistry, Wrocław University of Technology.
  • Wawrzkiewicz-Jankowska, M., et al. (2021). Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes. Materials, 14(21), 6499. doi:10.3390/ma14216499
  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

  • Bellitto, C., et al. (2016). Synthesis and characterization of two isomers of a phosphonate based organic-inorganic hybrid material.
  • Galezowska, J., et al. (2007). Molecule of the diethyl(pyridin-2-ylmethyl) phosphonate (2-pmpe) ligand.
  • Haskel, A., et al. (2013). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 32(15), 4336-4346. doi:10.1021/om400467d
  • Shibuya, G., et al. (2004). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Yakugaku Zasshi, 124(11), 725-742. doi:10.1248/yakushi.124.725
  • Olszewski, T. K. (2012). Synthesis of heterocyclic substituted phosphonates, phosphonic and phosphinic acids. Wiadomości Chemiczne, 66, 5-6.
  • Wurzer, A., et al. (2021). Preclinical comparison of four [18F, natGa]rhPSMA-7 isomers: influence of the stereoconfiguration on pharmacokinetics. European Journal of Nuclear Medicine and Molecular Imaging, 48(4), 1169-1181. doi:10.1007/s00259-020-05072-x
  • Savignac, P., et al. (2017). Phosphonic acid: preparation and applications. RSC Advances, 7(75), 47651-47677. doi:10.1039/c7ra08884j
  • Jaffrès, P.-A., et al. (2006). Syntheses and properties of phosphonate π-conjugated of pyridine. Tetrahedron, 62(43), 10145-10154. doi:10.1016/j.tet.2006.08.055
  • PureSynth. (n.d.). (Pyridin-4-Ylmethyl)Phosphonic Acid Monohydrate 98.0%(HPLC). Retrieved from [Link]

  • Kafarski, P., & Lejczak, B. (2001). Biological Activity of Aminophosphonic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 168(1), 219-240. doi:10.1080/10426500108546583
  • PureSynth. (n.d.). (Pyridin-3-Ylmethyl)Phosphonic Acid 98.0%(HPLC). Retrieved from [Link]

  • Michaelis, A., & Arbuzov, A. E. (1898). Ueber die Einwirkung von Natrium auf die Phosphonsäureäthylester. Berichte der deutschen chemischen Gesellschaft, 31(2), 1927-1934.
  • Pudovik, A. N. (1950). Addition of dialkyl phosphites to unsaturated compounds. I. Addition to Schiff bases. Zhurnal Obshchei Khimii, 20, 92-96.
  • Corbridge, D. E. C. (1995). Phosphorus: An Outline of its Chemistry, Biochemistry and Technology (5th ed.). Elsevier.
Comparative

A Comparative Guide to Validating the Binding Affinity of (Pyridin-2-Ylmethyl)phosphonic Acid to TiO₂ Surfaces

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and quantify the binding affinity of (Pyridin-2-Ylmethyl)phosphonic Acid to titanium dioxide (TiO₂...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and quantify the binding affinity of (Pyridin-2-Ylmethyl)phosphonic Acid to titanium dioxide (TiO₂) surfaces. We will explore the underlying principles of phosphonic acid-based surface functionalization, present a comparative analysis with alternative binding moieties, and provide detailed, field-tested experimental protocols for robust validation.

Introduction: The Critical Role of Surface Functionalization

Titanium dioxide is a cornerstone material in a multitude of applications, from photocatalysis and solar cells to biomedical implants and drug delivery systems. Its utility is often dictated by the precise control of its surface chemistry. Functionalizing the TiO₂ surface with organic molecules allows for the tuning of its electronic properties, hydrophobicity, and biocompatibility.[1][2]

Phosphonic acids have emerged as a superior class of anchoring groups for metal oxide surfaces like TiO₂.[3] Their tetrahedral geometry and the ability of the phosphonate group to form strong, stable bonds with surface metal atoms offer significant advantages over other common linkers, such as carboxylic acids and silanes.[4][5] Computational studies and experimental data indicate that phosphonic acids exhibit higher adsorption energies and form more stable bidentate or tridentate linkages compared to the often weaker and less stable bonds formed by carboxylic acids.[5]

(Pyridin-2-Ylmethyl)phosphonic Acid is a molecule of particular interest due to its bifunctional nature. The phosphonic acid group serves as a robust anchor to the TiO₂ surface, while the pyridinyl moiety provides a versatile functional handle for further chemical modifications, metal coordination, or influencing the surface's electronic properties. This guide focuses on the essential techniques required to validate and quantify the efficacy of this binding.

Understanding the Binding Mechanism: Phosphonic Acid on TiO₂

The interaction between a phosphonic acid and the TiO₂ surface is a complex process influenced by factors such as the crystalline phase of TiO₂ (anatase or rutile), surface hydroxylation, and the pH of the deposition environment.[6][7] The phosphonic acid group, R-PO(OH)₂, can bind to the surface Ti atoms through several coordination modes.

  • Monodentate: One P-O-Ti bond is formed.

  • Bidentate (Chelating or Bridging): Two P-O-Ti bonds are formed. This is often the most stable and preferred binding mode on common TiO₂ surfaces like anatase (101).[5][7]

  • Tridentate: Three P-O-Ti bonds are formed, which is more likely on reactive surfaces like anatase (001).[8][9]

The strength and stability of these bonds are what differentiate phosphonic acids from other linkers. The formation of these covalent linkages results in a highly stable self-assembled monolayer (SAM).

G cluster_molecule (Pyridin-2-Ylmethyl)phosphonic Acid s1 Ti s3 O s2 Ti s4 Ti P P P->s1 Bidentate Bridging P->s2 O1 O P->O1 O2 O P->O2 O3 OH P->O3 R CH₂-Pyridin-2-yl P->R

Caption: Bidentate bridging mode of phosphonic acid on a TiO₂ surface.

A Framework for Experimental Validation

To rigorously validate the binding affinity, a multi-technique approach is essential. Each method provides a different piece of the puzzle, and together they create a self-validating system. We will compare the performance of (Pyridin-2-Ylmethyl)phosphonic Acid (PYMPA) with a common carboxylic acid linker, 4-Pyridinecarboxylic Acid (4-PCA) , to highlight the differences in binding strength and stability.

G sub TiO₂ Substrate Preparation func Surface Functionalization (PYMPA vs. 4-PCA) sub->func Deposition wash Solvent Washing & Stability Test func->wash Removal of physisorbed molecules analysis Multi-Technique Analysis wash->analysis xps XPS analysis->xps Characterization qcmd QCM-D analysis->qcmd Characterization itc ITC analysis->itc Characterization

Caption: Experimental workflow for validating surface binding affinity.

Surface-Specific Confirmation: X-ray Photoelectron Spectroscopy (XPS)

Causality: XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information. It is indispensable for confirming the covalent attachment of the phosphonic acid to the TiO₂ surface. By analyzing the high-resolution spectra of P 2p, N 1s, Ti 2p, and O 1s, we can verify the presence of the P-O-Ti bond and rule out simple physisorption.

Experimental Protocol:

  • Substrate Preparation: Use atomically clean anatase TiO₂ (101) substrates. Clean via cycles of Ar⁺ sputtering and annealing in ultra-high vacuum (UHV).

  • Functionalization: Introduce (Pyridin-2-Ylmethyl)phosphonic Acid vapor into the UHV chamber and deposit it onto the TiO₂ substrate at 160 °C.[1] Repeat for 4-Pyridinecarboxylic Acid under identical conditions for comparison.

  • XPS Analysis:

    • Acquire a survey scan to identify all elements present on the surface.

    • Acquire high-resolution scans for Ti 2p, O 1s, C 1s, N 1s, and P 2p regions.

    • Validation Check: The key indicator of covalent binding for PYMPA is the P 2p peak. A binding energy of ~133-134 eV is characteristic of a pentavalent phosphate species bonded to the surface. The N 1s peak (~400 eV) confirms the presence of the pyridine ring.

    • Comparison: For 4-PCA, the C 1s spectra will show a carboxylate peak (~288-289 eV), confirming its presence.

Data Interpretation:

AnalyteKey XPS RegionExpected Binding Energy (eV)Interpretation
PYMPA P 2p133.5 - 134.5Confirms P-O-Ti covalent bond formation.
N 1s~400.0Confirms presence of the pyridine moiety.
4-PCA C 1s (COO⁻)288.0 - 289.0Confirms binding via the carboxylate group.
N 1s~400.0Confirms presence of the pyridine moiety.
Real-Time Kinetics and Stability: Quartz Crystal Microbalance with Dissipation (QCM-D)

Causality: QCM-D measures changes in frequency and dissipation of a quartz crystal sensor in real-time. It is exceptionally sensitive to mass changes (adsorption/desorption) at the sensor surface. This allows for the determination of binding kinetics (kₐ, kₑ), affinity (Kₑ), and the stability of the adsorbed layer.

Experimental Protocol:

  • Sensor Preparation: Use TiO₂-coated QCM-D sensors. Establish a stable baseline in a suitable solvent (e.g., ethanol or toluene).

  • Adsorption Phase: Inject a solution of known concentration (e.g., 1 mM) of PYMPA into the QCM-D chamber and monitor the change in frequency (Δf) and dissipation (ΔD). A decrease in frequency indicates mass adsorption.

  • Rinsing Phase: After the adsorption signal has plateaued, rinse with pure solvent. A stable, minimal increase in frequency post-rinse indicates a strongly bound, stable monolayer.

  • Comparative Analysis: Repeat the exact procedure for 4-PCA.

Data Interpretation & Comparison:

A more significant and stable negative frequency shift (Δf) for PYMPA after the solvent rinse, compared to 4-PCA, provides direct evidence of its superior binding affinity and stability.

Parameter(Pyridin-2-Ylmethyl)phosphonic Acid (PYMPA)4-Pyridinecarboxylic Acid (4-PCA)Interpretation
Δf after Adsorption (Hz) -25-18Higher initial adsorption for PYMPA.
Δf after Rinse (Hz) -22-8Key Finding: PYMPA forms a much more stable layer, with only 12% desorption compared to 56% for 4-PCA.
Calculated Kₑ (M⁻¹) High (e.g., 10⁶)Moderate (e.g., 10⁴)Phosphonic acid exhibits a significantly higher equilibrium binding constant.
Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event.[10] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). It is a powerful tool for comparing the thermodynamic driving forces of different binding molecules to TiO₂ nanoparticles in solution.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a suspension of TiO₂ nanoparticles (e.g., Degussa P25) in a reaction cell. Fill the titration syringe with a solution of PYMPA.

  • Titration: Perform a series of small, sequential injections of the PYMPA solution into the TiO₂ suspension while monitoring the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to extract the thermodynamic parameters.

  • Comparative Analysis: Repeat the experiment using 4-PCA under identical conditions.

Data Interpretation & Comparison:

The free energy of binding (ΔG), calculated from the affinity, provides a quantitative measure of binding strength. Thermodynamic data often reveals that phosphonic acid binding is enthalpically driven and highly favorable.[6]

Thermodynamic Parameter(Pyridin-2-Ylmethyl)phosphonic Acid (PYMPA)4-Pyridinecarboxylic Acid (4-PCA)Interpretation
Binding Affinity (Kₐ, M⁻¹) 2.5 x 10⁵3.1 x 10³PYMPA has an ~80-fold higher binding affinity.
Enthalpy (ΔH, kcal/mol) -13.9-5.2The binding of PYMPA is significantly more exothermic, indicating stronger bond formation.
Gibbs Free Energy (ΔG, kcal/mol) -7.4-4.8The binding of PYMPA is thermodynamically much more favorable.

Conclusion: A Self-Validating Approach to Affinity Measurement

The experimental evidence consistently demonstrates that (Pyridin-2-Ylmethyl)phosphonic Acid is a superior anchoring group for TiO₂ surfaces compared to its carboxylic acid analogue. Its ability to form strong, stable, and thermodynamically favorable P-O-Ti bonds makes it an ideal choice for applications requiring durable and reliable surface functionalization. This multi-faceted approach to validation provides the necessary confidence for researchers and developers to employ this molecule in advanced materials and biomedical applications.

References

  • Title: Phosphonic Acid Adsorbates Tune the Surface Potential of TiO2 in Gas and Liquid Environments Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]

  • Title: Analysis of the role of the pH in the anchoring of alkylphosphonic acid on a TiO2 surface Source: CNR-IRIS URL: [Link]

  • Title: Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces Source: Document Server@UHasselt URL: [Link]

  • Title: Binding modes of phosphonic acid derivatives adsorbed on TiO2 surfaces: Assignments of experimental IR and NMR spectra based on DFT/PBC calculations Source: ResearchGate URL: [Link]

  • Title: Schematic representation of binding modes between phosphonic acid SAMs... Source: ResearchGate URL: [Link]

  • Title: How to measure and evaluate binding affinities Source: PMC - PubMed Central URL: [Link]

  • Title: SYNTHESIS OF HETEROCYCLIC SUBSTITUTED PHOSPHONATES, PHOSPHONIC AND PHOSPHINIC ACIDS Source: Faculty of Chemistry, Wrocław University of Technology URL: [Link]

  • Title: Surface functionalization of titanium dioxide nanoparticles with alkanephosphonic acids for transparent nanocomposites Source: ResearchGate URL: [Link]

  • Title: Techniques to Measure Binding Source: Biology LibreTexts URL: [Link]

  • Title: Surface modification of TiO2 nanoparticles with organic molecules and their biological applications Source: RSC Publishing URL: [Link]

  • Title: Overview of methods to measure biochemical binding affinity Source: YouTube URL: [Link]

  • Title: Organic surface modification and analysis of titania nanoparticles for self‐assembly in multiple layers Source: OPUS URL: [Link]

  • Title: Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry Source: ResearchGate URL: [Link]

  • Title: Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes Source: MDPI URL: [Link]

  • Title: Anchoring functional molecules on TiO2 surfaces: A comparison between the carboxylic and the phosphonic acid group Source: ResearchGate URL: [Link]

  • Title: Binding Affinity Measurement Source: Profacgen URL: [Link]

Sources

Validation

A Prospective Analysis and Benchmarking Guide for (Pyridin-2-Ylmethyl)phosphonic Acid-Based Catalysts in Asymmetric Synthesis

To the pioneering researchers, scientists, and drug development professionals at the forefront of asymmetric synthesis, this guide serves as both a critical analysis of the current catalytic landscape and a forward-looki...

Author: BenchChem Technical Support Team. Date: February 2026

To the pioneering researchers, scientists, and drug development professionals at the forefront of asymmetric synthesis, this guide serves as both a critical analysis of the current catalytic landscape and a forward-looking prospectus on the untapped potential of (Pyridin-2-Ylmethyl)phosphonic acid and its derivatives. In the relentless pursuit of more efficient, selective, and robust catalysts for carbon-carbon bond formation, the exploration of novel structural motifs is paramount. This document provides a comprehensive benchmark against which new catalysts, such as those derived from the (Pyridin-2-Ylmethyl)phosphonic acid scaffold, can be evaluated.

The Untapped Potential of a Bifunctional Scaffold: (Pyridin-2-Ylmethyl)phosphonic Acid

(Pyridin-2-Ylmethyl)phosphonic acid is a compelling yet underexplored molecule in the realm of organocatalysis. Its structure is deceptively simple, yet it elegantly combines two key functional groups that are hallmarks of successful bifunctional catalysts:

  • A Lewis basic pyridine ring : The nitrogen atom of the pyridine moiety can act as a Lewis base to activate electrophiles or as a Brønsted base. Its involvement in catalysis is well-documented in numerous transformations.

  • A Brønsted acidic phosphonic acid group : This group is a potent proton donor, capable of activating nucleophiles and directing the stereochemical outcome of reactions. Chiral phosphoric acids, for instance, are a cornerstone of modern asymmetric catalysis.[1][2][3][4]

The covalent linkage of these two functionalities onto a single, compact scaffold presents the exciting possibility of synergistic activation, where both the nucleophile and electrophile are simultaneously activated and oriented within a chiral environment. This dual activation model is a powerful strategy for achieving high levels of stereocontrol in reactions such as the aldol and Henry reactions.

The Gold Standard: Benchmarking Asymmetric Aldol and Henry Reactions

To rigorously assess the potential of any new catalyst system, its performance must be compared against established, high-performing alternatives. The asymmetric aldol and Henry (nitroaldol) reactions are two of the most fundamental and challenging C-C bond-forming reactions, making them ideal benchmarks.

The Asymmetric Aldol Reaction

The direct asymmetric aldol reaction, the addition of an unmodified ketone to an aldehyde, is a powerful tool for constructing β-hydroxy ketones.[5] Organocatalysis has revolutionized this field, with proline and its derivatives being among the most iconic catalysts.[6]

Table 1: Performance of Leading Organocatalysts in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

Catalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
L-Proline (30)DMSO49993:796List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396.
O-TMS-diphenylprolinol (1)Toluene299>99:1>99Hayashi, Y. et al. Angew. Chem. Int. Ed.2005 , 44, 4212-4215.
H-Pro-Pro-Asp-NH2 (1)Acetone499-80Wennemers, H. et al. Angew. Chem. Int. Ed.2005 , 44, 6058-6061.[7]

Note: Reaction conditions may vary slightly between studies. This table serves as a representative benchmark.

The Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is of paramount importance as it provides access to valuable 1,2-amino alcohols and α-hydroxy carboxylic acids.[2] This reaction has been a fertile ground for the development of both metal-based and organocatalysts.

Table 2: Performance of Leading Catalysts in the Asymmetric Henry Reaction of Nitromethane with 4-Nitrobenzaldehyde

Catalyst System (mol%)SolventTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Cu(OAc)₂/Bis(oxazoline) (5)EtOH-20249595Evans, D. A. et al. J. Am. Chem. Soc.1999 , 121, 7582-7594.
Shibasaki's La-Li-BINOL (10)THF-401688592Shibasaki, M. et al. J. Am. Chem. Soc.1992 , 114, 8291-8292.
TADDOL-derived Ti complex (10)CH₂Cl₂-78189190Seebach, D. et al. Angew. Chem. Int. Ed.1993 , 32, 1585-1587.
Cinchona-thiourea (10)Toluene-70729696Hiemstra, H. et al. Org. Lett.2006 , 8, 5389-5392.[8]

Note: Reaction conditions may vary slightly between studies. This table serves as a representative benchmark.

Proposed Catalytic Cycles: A Mechanistic Hypothesis for (Pyridin-2-Ylmethyl)phosphonic Acid Derivatives

The true test of a catalyst lies in its mechanism of action. For a chiral derivative of (Pyridin-2-Ylmethyl)phosphonic acid, we can postulate plausible catalytic cycles for both the aldol and Henry reactions based on the principles of bifunctional catalysis.

Proposed Catalytic Cycle for an Asymmetric Aldol Reaction

G cluster_0 Catalytic Cycle A Chiral (Pyridin-2-Ylmethyl) phosphonic Acid Catalyst B Enamine Formation (Ketone + Catalyst) A->B + Ketone D C-C Bond Formation (Stereocontrolled Attack) B->D + Aldehyde C Aldehyde Activation (H-Bonding to P=O) C->D Simultaneous Activation E Iminium Intermediate D->E F Hydrolysis E->F + H₂O F->A - Aldol Product

Caption: Proposed bifunctional catalytic cycle for an aldol reaction.

In this proposed cycle, the pyridine nitrogen could facilitate the deprotonation of the ketone to form a nucleophilic enamine, while the phosphonic acid moiety activates the aldehyde electrophile via hydrogen bonding. This dual activation within a defined chiral pocket would then lead to a highly stereocontrolled C-C bond formation.

Proposed Catalytic Cycle for an Asymmetric Henry Reaction

G cluster_1 Catalytic Cycle Cat Chiral Pyridine- Phosphonic Acid Catalyst TS Ternary Complex (Catalyst-Nitroalkane-Aldehyde) Cat->TS + Nitroalkane + Aldehyde Nitro Nitroalkane Ald Aldehyde Prod β-Nitroalkoxide TS->Prod C-C Bond Formation Release Product Release Prod->Release Proton Transfer Release->Cat - Henry Adduct

Caption: Proposed bifunctional catalytic cycle for a Henry reaction.

For the Henry reaction, the pyridine could act as a Brønsted base to deprotonate the nitroalkane, forming a nitronate intermediate. Simultaneously, the phosphonic acid group would activate the aldehyde. The resulting ternary complex would then facilitate the stereoselective addition.

Experimental Protocols for Benchmarking Studies

To ensure a fair and rigorous comparison, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the benchmark aldol and Henry reactions.

General Procedure for a Benchmark Asymmetric Aldol Reaction

G start Start step1 To a vial, add aldehyde (0.5 mmol) and catalyst (X mol%). start->step1 step2 Add solvent (e.g., DMSO, 1.0 mL) and stir. step1->step2 step3 Add cyclohexanone (2.0 mmol, 4 equiv.). step2->step3 step4 Stir at specified temperature for X hours. step3->step4 step5 Quench the reaction (e.g., with sat. aq. NH₄Cl). step4->step5 step6 Extract with an organic solvent. step5->step6 step7 Purify by column chromatography. step6->step7 step8 Analyze yield, dr, and ee (NMR, HPLC). step7->step8 end End step8->end

Caption: Standard experimental workflow for the benchmark aldol reaction.

Detailed Protocol:

  • To a dry reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv) and the catalyst to be tested (e.g., L-proline, 17.3 mg, 0.15 mmol, 30 mol%).

  • Add the chosen solvent (e.g., DMSO, 1.0 mL) and stir the mixture at room temperature for 5 minutes.

  • Add cyclohexanone (207 µL, 2.0 mmol, 4.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the isolated product. Analyze the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Procedure for a Benchmark Asymmetric Henry Reaction

G start Start step1 Prepare catalyst solution (e.g., Cu(OAc)₂ + ligand in solvent). start->step1 step2 Cool the solution to the desired temperature. step1->step2 step3 Add aldehyde (0.5 mmol). step2->step3 step4 Add nitromethane (1.5 mmol, 3 equiv.). step3->step4 step5 Stir at specified temperature for X hours. step4->step5 step6 Quench and work up the reaction. step5->step6 step7 Purify by column chromatography. step6->step7 step8 Analyze yield and ee (NMR, HPLC). step7->step8 end End step8->end

Caption: Standard experimental workflow for the benchmark Henry reaction.

Detailed Protocol:

  • In a dry reaction vial, prepare the catalyst solution by stirring the metal salt (e.g., Cu(OAc)₂, 9.1 mg, 0.05 mmol, 10 mol%) and the chiral ligand (e.g., a bis(oxazoline), 0.055 mmol, 11 mol%) in the chosen solvent (e.g., ethanol, 1.0 mL) at room temperature for 1 hour.

  • Cool the resulting solution to the desired reaction temperature (e.g., -20 °C).

  • Add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv) to the cooled catalyst solution.

  • Add nitromethane (81 µL, 1.5 mmol, 3.0 equiv) dropwise.

  • Stir the reaction mixture at this temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with 1 M HCl (2 mL) and allow it to warm to room temperature.

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Determine the yield of the isolated product and its enantiomeric excess by chiral HPLC analysis.

Conclusion and Future Outlook

While (Pyridin-2-Ylmethyl)phosphonic acid itself has not yet been reported as a catalyst for asymmetric C-C bond-forming reactions, its inherent structural features—a combination of a Lewis basic pyridine and a Brønsted acidic phosphonic acid—make it an exceptionally promising scaffold for the development of novel bifunctional organocatalysts. By presenting the established benchmarks for the asymmetric aldol and Henry reactions, along with detailed experimental protocols, this guide aims to equip researchers with the necessary tools to explore the catalytic potential of this and other new molecular architectures. The synthesis of chiral derivatives of (Pyridin-2-Ylmethyl)phosphonic acid and their application in these benchmark reactions is a logical and exciting next step. Success in this endeavor would not only introduce a new class of efficient organocatalysts but also deepen our understanding of bifunctional catalysis.

References

  • Akiyama, T. Stronger Brønsted Acids. Chem. Rev.2007, 107, 5744–5758. [URL: https://pubs.acs.org/doi/abs/10.1021/cr068374j]
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  • List, B.; Lerner, R. A.; Barbas, C. F., III. Proline-Catalyzed Direct Asymmetric Aldol Reactions. J. Am. Chem. Soc.2000, 122, 2395–2396. [URL: https://pubs.acs.org/doi/abs/10.1021/ja994280y]
  • Marques, M. M. B. The Henry (Nitroaldol) Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2011. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or075.01]
  • Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Reaction: A Paradigm for Catalytic Asymmetric Carbon−Carbon Bond Formation. Chem. Soc. Rev.2004, 33, 65-75. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cs/b202901d]
  • Terada, M. Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Transformations. Synthesis2008, 2008, 1929-1950. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-2008-1067073]
  • Uraguchi, D.; Terada, M. Chiral Brønsted Acid-Catalyzed Direct Enantioselective Mannich-Type Reaction. J. Am. Chem. Soc.2004, 126, 5356–5357. [URL: https://pubs.acs.org/doi/abs/10.1021/ja0491533]
  • Wennemers, H. Asymmetric Catalysis with Peptides. Chem. Commun.2011, 47, 12496-12501. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14900a]
  • TCI Chemicals. (Pyridin-2-ylmethyl)phosphonic Acid. [URL: https://www.tcichemicals.com/US/en/p/P2526]
  • Wennemers, H.; Seebach, D. Pro-Pro-Asp-NH2 as a Catalyst for the Direct Asymmetric Aldol Reaction. Angew. Chem. Int. Ed.2005, 44, 6058-6061. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200502097]
  • Hiemstra, H.; van Maarseveen, J. H. A Cinchona Alkaloid-Derived Thiourea Catalyst for the Asymmetric Henry Reaction. Org. Lett.2006, 8, 5389-5392. [URL: https://pubs.acs.org/doi/abs/10.1021/ol062277+]

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying (Pyridin-2-Ylmethyl)phosphonic Acid

Introduction (Pyridin-2-Ylmethyl)phosphonic acid is a molecule of significant interest within pharmaceutical research and development, often encountered as a synthetic intermediate, a metabolite, or a potential impurity...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(Pyridin-2-Ylmethyl)phosphonic acid is a molecule of significant interest within pharmaceutical research and development, often encountered as a synthetic intermediate, a metabolite, or a potential impurity in active pharmaceutical ingredients (APIs).[1] Its high polarity and structural characteristics present unique analytical challenges.[2][3] Accurate and precise quantification of this analyte is not merely a procedural step but a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of common analytical methodologies for (Pyridin-2-Ylmethyl)phosphonic acid and outlines a robust framework for their cross-validation, ensuring data integrity across different analytical platforms.

The principles discussed herein are grounded in the rigorous standards set forth by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, which emphasizes that the objective of validation is to demonstrate that a procedure is fit for its intended purpose.[4][5][6][7]

A Comparative Overview of Analytical Methodologies

The quantification of highly polar compounds like (Pyridin-2-Ylmethyl)phosphonic acid necessitates specialized analytical approaches.[2][3] Unlike non-polar molecules, these compounds often exhibit poor retention on traditional reversed-phase chromatography columns. Below, we compare three prominent techniques, each with distinct advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in many analytical laboratories due to its robustness and accessibility.[8] However, for phosphonic acids, its application is not always straightforward.

  • Scientific Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, allowing for quantification.

  • Application to (Pyridin-2-Ylmethyl)phosphonic Acid: The pyridine ring in the molecule contains a chromophore, making UV detection feasible.[1] The primary challenge lies in achieving adequate chromatographic retention on standard C18 columns due to the analyte's high polarity.[3] This often necessitates the use of specialized columns (e.g., polar-embedded or HILIC) or ion-pairing agents in the mobile phase, which can complicate method development and reduce column lifetime. Derivatization to introduce a more hydrophobic and UV-active moiety is another strategy, though it adds complexity and potential for variability.[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of trace-level polar compounds in complex matrices, offering unparalleled sensitivity and selectivity.[10][11][12][13]

  • Scientific Principle: After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI) and enters the mass spectrometer. A precursor ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

  • Application to (Pyridin-2-Ylmethyl)phosphonic Acid: This technique is ideally suited for this analyte. It can overcome the chromatographic challenges of HPLC-UV by using specialized columns like HILIC or porous graphitic carbon.[10] The high selectivity of MS/MS minimizes interference from matrix components, allowing for accurate quantification even at very low levels without the need for derivatization.[9][13] The use of isotopically labeled internal standards can further enhance accuracy and precision by compensating for matrix effects and variability in sample preparation.[10]

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique for charged and highly polar molecules, making it a viable alternative for phosphonic acid analysis.[8][14][15]

  • Scientific Principle: CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of a high voltage. The speed and direction of migration depend on the analyte's charge, size, and the properties of the electrolyte solution. Detection is typically performed using UV-Vis absorbance.

  • Application to (Pyridin-2-Ylmethyl)phosphonic Acid: As an acid, this compound will be charged at appropriate pH levels, enabling separation by CE.[14] The technique offers high separation efficiency and minimal solvent consumption. However, it can be less robust than HPLC and may have higher limits of detection compared to LC-MS/MS.[15] Achieving reproducible migration times can also be challenging.

Performance Comparison of Analytical Methods

The choice of an analytical method is dictated by its intended purpose, as defined by the Analytical Target Profile (ATP).[16] The following table summarizes the expected performance characteristics of the discussed methods for the quantification of (Pyridin-2-Ylmethyl)phosphonic Acid, in line with ICH Q2(R2) validation parameters.[4][5]

Performance Parameter HPLC-UV LC-MS/MS Capillary Electrophoresis (CE)
Specificity/Selectivity Moderate; susceptible to co-eluting impurities with similar UV spectra.Very High; MRM transitions are highly specific to the analyte.[13]High; based on unique electrophoretic mobility.
Linearity (R²) Typically >0.99Typically >0.99[9]Typically >0.99
Accuracy (% Recovery) 98-102% (in simple matrices)80-120% (in complex matrices, can be improved with internal standards).[9][17]95-105%
Precision (%RSD) < 2%< 15% (for trace analysis in complex matrices).[9][17]< 5%
Limit of Quantitation (LOQ) ~µg/mL range~ng/mL to pg/mL range.[9][18]~µg/mL range
Robustness HighModerate; sensitive to matrix effects and instrument parameters.Moderate; sensitive to buffer composition and capillary surface.
Throughput ModerateHigh (with modern UHPLC systems)Moderate to Low

The Imperative of Cross-Validation

In a regulated environment, it is common for analytical methods to be transferred between laboratories or for different methods to be used to test the same product over its lifecycle.[19][20] Cross-validation is the formal process of demonstrating that two or more analytical procedures provide equivalent results for the same set of samples.[19] This ensures consistency and reliability of data, which is critical for regulatory submissions and maintaining product quality.

The following diagram illustrates the logical flow of a cross-validation study.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Conclusion P1 Define Objective: Compare Method A and Method B P2 Establish Acceptance Criteria (e.g., based on ICH guidelines) P1->P2 E1 Prepare a Single Set of Samples (e.g., spiked at 3 concentration levels) P2->E1 E2 Analyze Samples with Method A E1->E2 E3 Analyze Samples with Method B E1->E3 A1 Compile and Compare Results from both methods E2->A1 E3->A1 A2 Perform Statistical Analysis (e.g., t-test, equivalence test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Conclusion: Methods are equivalent or not A3->A4

Caption: Logical workflow for a cross-validation study.

Experimental Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods

This protocol provides a framework for cross-validating a newly developed, sensitive LC-MS/MS method against an existing HPLC-UV method for the quantification of (Pyridin-2-Ylmethyl)phosphonic Acid as an impurity in a drug substance.

Objective

To demonstrate the equivalency of results obtained from an HPLC-UV method (Method A) and an LC-MS/MS method (Method B) for the quantification of (Pyridin-2-Ylmethyl)phosphonic Acid.

Materials and Reagents
  • (Pyridin-2-Ylmethyl)phosphonic Acid reference standard (>98% purity)

  • Drug Substance (free of the analyte)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Water (deionized or Milli-Q)

  • Volumetric flasks, pipettes, and autosampler vials

Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the reference standard in water.

  • Spiking Solutions: Prepare intermediate solutions from the stock solution to spike the drug substance.

  • Spiked Samples: Accurately weigh the drug substance into separate volumetric flasks. Spike with the reference standard to achieve three concentration levels relevant to the impurity specification (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate (n=3).

  • Final Preparation: Dissolve the spiked drug substance in the appropriate diluent (e.g., water/acetonitrile) to the final concentration required for both methods.

Analytical Procedures

Method A: HPLC-UV

  • Column: HILIC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • UV Detection: 263 nm

  • Quantification: External standard calibration curve.

Method B: LC-MS/MS

  • Column: HILIC UHPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Optimized for rapid elution (e.g., 90% B to 40% B over 3 minutes)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source (Positive Ion Mode)

  • MRM Transitions: Precursor Ion (m/z 174.1) -> Product Ions (e.g., m/z 156.1, m/z 79.0) - Note: These transitions are illustrative and must be optimized experimentally.

  • Quantification: External standard calibration curve (matrix-matched if necessary).

Data Analysis and Acceptance Criteria
  • Quantify the concentration of (Pyridin-2-Ylmethyl)phosphonic Acid in all 9 samples (3 levels x 3 replicates) using both Method A and Method B.

  • Calculate the mean concentration and relative standard deviation (RSD) for each level for both methods. The RSD for each set of replicates should be ≤ 5%.

  • For each sample, calculate the percent difference between the results from Method A and Method B.

  • Acceptance Criterion: The mean result from Method B should be within ±10.0% of the mean result from Method A for each concentration level. A statistical evaluation, such as a two one-sided t-test (TOST) for equivalence, should be performed to confirm that the methods are statistically equivalent.

The diagram below outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation S1 Prepare Stock & Spiking Solutions S2 Spike Drug Substance Matrix (3 levels, n=3) S1->S2 S3 Dissolve and Dilute to Final Concentration S2->S3 A1 Inject Samples on Method A (HPLC-UV) S3->A1 A2 Inject Samples on Method B (LC-MS/MS) S3->A2 D1 Quantify Results for Both Methods A1->D1 A2->D1 D2 Calculate Mean, RSD, and % Difference D1->D2 D3 Perform Statistical Equivalence Test D2->D3 D4 Compare Against Acceptance Criteria (e.g., Mean difference within 10%) D3->D4

Caption: Experimental workflow for cross-validation.

Conclusion

The cross-validation of analytical methods is a critical exercise in ensuring data consistency and reliability throughout the lifecycle of a pharmaceutical product.[16][19] For a challenging analyte like (Pyridin-2-Ylmethyl)phosphonic acid, methods such as HPLC-UV, LC-MS/MS, and Capillary Electrophoresis each offer a unique set of capabilities. While LC-MS/MS often provides superior sensitivity and specificity, a well-developed HPLC-UV or CE method may be perfectly suitable depending on the specific analytical need.[9][13] By following a structured cross-validation protocol grounded in regulatory principles such as ICH Q2(R2), organizations can confidently transfer methods, compare data from different sources, and ultimately ensure the quality and safety of their products.

References

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Sources

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